ML277
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQNLLVUVDAEHC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML277 on KCNQ1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel KCNQ1, encoded by the KCNQ1 gene, is a critical component of cardiac electrophysiology. It co-assembles with the auxiliary subunit KCNE1 to form the channel responsible for the slow delayed rectifier potassium current (IKs). This current plays a pivotal role in the repolarization phase of the cardiac action potential, particularly in shortening the action potential duration (APD) at high heart rates. Loss-of-function mutations in KCNQ1 diminish the IKs current, leading to a prolongation of the QT interval on an electrocardiogram, a hallmark of Long QT Syndrome (LQTS). This condition predisposes individuals to life-threatening cardiac arrhythmias.
ML277, or (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, has been identified as a novel, potent, and highly selective activator of the KCNQ1 channel. Its ability to enhance KCNQ1 current makes it a valuable pharmacological tool for studying channel gating and a promising lead compound for the development of anti-arrhythmic therapies for LQTS. This guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.
Core Mechanism of Action
This compound acts as a direct activator of the KCNQ1 channel by modulating its gating properties. It enhances the coupling between the voltage-sensing domain (VSD) and the pore domain (PD), ultimately increasing the probability of the channel being in an open state.
Binding Site
Cryo-electron microscopy and mutagenesis studies have revealed that this compound binds to a specific hydrophobic pocket on the KCNQ1 channel. This site, often referred to as the "elbow" pocket, is located at the interface between the VSD and the PD, specifically above the S4-S5 linker of one subunit and adjacent to the S5 and S6 helices of a neighboring subunit. Key residues involved in hydrophobic interactions with this compound include L266, L271 on the S5 helix, and F335 on the S6 helix. Mutation of residues like F335 to alanine significantly reduces the effect of this compound, confirming the location of this binding site.
Effects on Channel Gating and Conductance
The binding of this compound induces several significant changes in KCNQ1 channel function:
-
Increased Current Amplitude: this compound dramatically increases the magnitude of the KCNQ1 current. For instance, at a concentration of 1 µM, this compound was shown to increase the wild-type KCNQ1 current by 89% at a membrane potential of +40 mV.
-
Slowing of Deactivation: The compound significantly slows the rate of channel closure (deactivation) upon repolarization of the membrane. This results in a persistent outward potassium current, contributing to a shorter action potential duration.
-
Modulation of Voltage-Dependence: this compound specifically enhances the pore opening associated with the fully activated state (AO) of the VSD, without significantly affecting the intermediate-open (IO) state. This selective potentiation of the AO state, which naturally activates at more positive potentials, results in a slight rightward shift in the overall conductance-voltage (G-V) relationship. One study observed a shift in the half-activation voltage (V50) of approximately +6.5 mV (from -26.8 mV to -20.3 mV) in the presence of 1 µM this compound.
-
Single-Channel Properties: At the single-channel level, this compound converts the typical flickering openings of KCNQ1 into more discrete, longer-lasting bursts and increases the single-channel amplitude approximately threefold.
Influence of the KCNE1 Subunit
A critical feature of this compound is that its efficacy is dramatically reduced or abolished when KCNQ1 is co-assembled with its auxiliary subunit, KCNE1, in a saturated stoichiometry. The binding of KCNE1 occurs at an interface between VSD and the pore, overlapping with or allosterically modifying the this compound binding site. This competition or allosteric hindrance prevents this compound from effectively activating the KCNQ1/KCNE1 channel complex. However, this compound has been shown to shorten the action potential duration in native cardiomyocytes, suggesting that the KCNQ1:KCNE1 stoichiometry in native tissues may not be fully saturated, leaving some channels susceptible to activation by the compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters describing the effect of this compound on KCNQ1 channels.
| Parameter | Value | Channel Complex | Notes | Citations |
| EC50 | ~260 nM | KCNQ1 | The concentration for half-maximal activation. | |
| Current Increase | 89% increase | KCNQ1 (WT) | Measured at +40 mV with 1 µM this compound. | |
| V50 Shift | +6.5 mV | KCNQ1 | Shift from -26.8 mV to -20.3 mV with 1 µM this compound. | |
| Deactivation Slowing | 289% increase in τ | KCNQ1 | Measured at -120 mV. | |
| Selectivity | >100-fold | KCNQ1 vs KCNQ2/4 | This compound is highly selective for KCNQ1 over other KCNQ subtypes. |
Mandatory Visualizations
Caption: Mechanism of this compound action on the KCNQ1 channel.
Caption: Experimental workflow for characterizing KCNQ1 activators.
Detailed Experimental Protocols
The functional effects of this compound on KCNQ1 channels are primarily investigated using two key methodologies: whole-cell patch-clamp electrophysiology and rubidium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides high-resolution, real-time measurement of the ionic currents passing through KCNQ1 channels in the membrane of a single cell.
1. Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells or Xenopus oocytes are commonly used.
-
Cells are transiently or stably transfected with plasmids encoding human KCNQ1. For studies of the IKs channel, a separate plasmid for KCNE1 is co-transfected.
-
Cells are cultured for 24-48 hours post-transfection to allow for protein expression.
2. Recording Setup:
-
An inverted microscope is used to visualize the cells.
-
A micropipette puller is used to fabricate glass recording electrodes with a resistance of 2-5 MΩ when filled with internal solution.
-
A micromanipulator positions the electrode onto a single, isolated cell.
-
An amplifier and digitizer (e.g., Axopatch, Digidata) are used to control membrane voltage and record currents.
3. Solutions:
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Compound Application: A stock solution of this compound is prepared in DMSO and then diluted to the final desired concentration (e.g., 1 µM) in the external solution. The solution is perfused into the recording chamber.
4. Voltage-Clamp Protocol:
-
The cell membrane is held at a negative potential, typically -80 mV, where the channels are closed.
-
To measure channel activation, a series of depolarizing voltage steps are applied (e.g., 4-second pulses from -80 mV to +60 mV in 10 or 20 mV increments).
-
To measure deactivation, the voltage is stepped back to a negative potential (e.g., -40 mV) following the depolarizing pulse, and the decay of the "tail current" is recorded.
5. Data Analysis:
-
Peak current amplitudes at each voltage are measured to construct current-voltage (I-V) relationships.
-
Tail current amplitudes are used to determine the conductance-voltage (G-V) relationship, which is then fitted with a Boltzmann function to calculate the V50.
-
The decay of the tail current is fitted with an exponential function to determine the deactivation time constant (τ).
Rubidium Flux Assay
This is a medium-to-high throughput functional assay that measures the efflux of rubidium ions (Rb+), a non-radioactive surrogate for K+, through the channels. It is well-suited for screening compound libraries.
1. Cell Plating:
-
A stable cell line expressing KCNQ1 is seeded into 96- or 384-well plates and grown to confluence.
2. Rb+ Loading:
-
The culture medium is aspirated, and the cells are incubated for 2-4 hours at 37°C in a loading buffer containing RbCl (e.g., 5.4 mM). This allows Rb+ to enter the cells and equilibrate with the intracellular K+ concentration.
3. Washing:
-
The loading buffer is removed, and the cells are washed multiple times (typically 3-4 times) with a physiological buffer to eliminate extracellular Rb+.
4. Compound Incubation and Stimulation:
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
To initiate efflux, a stimulation buffer (e.g., containing a high concentration of KCl to depolarize the membrane and open the channels) is added for a defined period (e.g., 10-20 minutes).
5. Sample Collection and Lysis:
-
The supernatant, containing the effluxed Rb+, is carefully transferred to a new plate.
-
The cells remaining in the original plate are lysed (e.g., with 0.1% Triton X-100) to release the intracellular Rb+.
6. Quantification:
-
The amount of Rb+ in both the supernatant and the cell lysate samples is quantified using an atomic absorption spectrometer (AAS).
7. Data Analysis:
-
Channel activity is expressed as the percentage of Rb+ efflux: % Efflux = [Rb+]supernatant / ([Rb+]supernatant + [Rb+]lysate) * 100
-
This value is then used to generate dose-response curves and calculate EC50 values for activators like this compound.
Conclusion
This compound is a potent and selective activator of the KCNQ1 potassium channel. It acts by binding to a distinct allosteric site at the VSD-PD interface, enhancing the coupling between voltage sensing and pore opening. This leads to a stabilization of the activated-open state, resulting in a larger potassium current and significantly slowed channel deactivation. While its effect is attenuated by the KCNE1 subunit, its action in native cardiac cells highlights its potential as a therapeutic agent for Long QT Syndrome by restoring deficient IKs current. The detailed methodologies of patch-clamp electrophysiology and rubidium flux assays have been instrumental in elucidating this mechanism and continue to be vital tools in the development of next-generation KCNQ1 channel modulators.
Therapeutic Potential of ML277: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML277 is a potent and highly selective small-molecule activator of the voltage-gated potassium channel KCNQ1 (Kv7.1). The KCNQ1 channel, particularly when co-assembled with its β-subunit KCNE1 to form the IKs current, plays a critical role in the repolarization of the cardiac action potential. Dysregulation of KCNQ1 function is implicated in several cardiac arrhythmias, most notably Long QT Syndrome (LQTS). This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical evidence, and detailed experimental protocols for its characterization.
Introduction
The quest for novel antiarrhythmic agents with improved efficacy and safety profiles has led to the investigation of ion channel modulators. The slowly activating delayed rectifier potassium current (IKs), conducted by the KCNQ1/KCNE1 channel complex, is a key player in cardiac repolarization, particularly during sympathetic stimulation. Loss-of-function mutations in the genes encoding KCNQ1 or KCNE1 result in Long QT Syndrome (LQTS), a disorder characterized by a prolonged QT interval on the electrocardiogram, which increases the risk of life-threatening arrhythmias such as Torsade de Pointes (TdP). This compound has emerged as a promising therapeutic candidate due to its potent and selective activation of the KCNQ1 channel, offering a targeted approach to restoring normal cardiac repolarization.
Mechanism of Action
This compound exerts its therapeutic effect by directly modulating the gating properties of the KCNQ1 channel. It binds to a hydrophobic pocket at the interface of the voltage-sensing domain (VSD) and the pore domain (PD) of the KCNQ1 channel.[1] This binding enhances the electromechanical coupling between the VSD and the PD, specifically promoting the fully activated open state (AO) of the channel.[2][3]
The activation of the KCNQ1 channel is a multi-step process involving transitions between different closed, intermediate, and open states. This compound appears to stabilize the AO state, leading to an increase in the channel's open probability and a subsequent augmentation of the potassium current.[2][3] Notably, this compound's effect is more pronounced on KCNQ1 channels alone or with a substoichiometric ratio of KCNE1 subunits.[4]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the KCNQ1 channel.
Therapeutic Potential
The primary therapeutic potential of this compound lies in the treatment of cardiac arrhythmias stemming from reduced IKs function, such as LQT1. By augmenting the IKs current, this compound can shorten the action potential duration (APD) and correct the prolonged QT interval.
Furthermore, preclinical studies have demonstrated a cardioprotective role for this compound in the context of ischemia-reperfusion injury.[5] By shortening the cardiac action potential, this compound is thought to reduce calcium overload during ischemia, a key contributor to cell death.
Preclinical Data
A substantial body of preclinical evidence supports the therapeutic potential of this compound. In vitro studies using cell lines expressing KCNQ1 and isolated cardiomyocytes have consistently shown that this compound increases KCNQ1 currents and shortens the APD. In animal models of LQTS, this compound has been shown to correct the QT interval and prevent arrhythmias. In models of myocardial infarction, this compound reduces infarct size.[5]
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| EC50 | 260 nM | CHO cells expressing KCNQ1 | [6] |
| Selectivity | >100-fold vs. KCNQ2, KCNQ4, hERG | Various cell lines | [6] |
| V1/2 Shift | Leftward shift of ~15-20 mV | Mammalian cells | |
| Current Increase | ~3-6 fold increase in peak current | Mammalian cells | |
| Infarct Size Reduction | Significantly reduced | Rat Langendorff model | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure macroscopic KCNQ1 currents in a heterologous expression system (e.g., CHO cells) or isolated cardiomyocytes.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording of KCNQ1.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to activate KCNQ1 channels.
-
Repolarize the membrane to -40 mV to record tail currents.
-
Apply this compound to the external solution and repeat the voltage protocol to assess its effect on current amplitude and kinetics.
Langendorff Heart Ischemia-Reperfusion Model
This ex vivo model is used to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.
Experimental Workflow:
Caption: Workflow for Langendorff heart ischemia-reperfusion study.
Solutions:
-
Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[7][8][9]
Protocol:
-
Isolate the heart from a euthanized animal (e.g., rat) and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Krebs-Henseleit buffer at a constant pressure or flow for a stabilization period of 20-30 minutes.
-
Induce global ischemia by stopping the perfusion or regional ischemia by ligating a coronary artery for a period of, for example, 30 minutes.
-
Initiate reperfusion by restoring flow for, for example, 120 minutes.[10][11][12][13] this compound can be administered before ischemia or at the onset of reperfusion.
-
At the end of reperfusion, freeze the heart and slice it into sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer at 37°C for 15-20 minutes.[14][15][16][17] Viable tissue will stain red, while infarcted tissue will remain pale.
-
Quantify the infarct size as a percentage of the area at risk.
Conclusion
This compound represents a promising, targeted therapeutic agent for the treatment of cardiac arrhythmias, particularly LQT1, and may also offer cardioprotection against ischemia-reperfusion injury. Its well-defined mechanism of action as a potent and selective KCNQ1 activator provides a strong rationale for its continued development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar KCNQ1-targeted compounds. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these preclinical findings into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Slowly activating voltage-gated potassium current potentiation by this compound is a novel cardioprotective intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 7. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 8. Krebs-Henseleit Buffer w/ 2gms Glucose per litre w/o Calcium chloride and Sodium bicarbonate [himedialabs.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. One hour reperfusion is enough to assess function and infarct size with TTC staining in Langendorff rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiodynamics and Infarct Size in Regional and Global Ischemic Isolated Heart Model: Comparison of 1 Hour and 2 Hours Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 15. 2.8. 2,3,5-triphenyltetrazolium chloride (TTC) staining [bio-protocol.org]
- 16. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 17. HE &TTC histology staining [bio-protocol.org]
ML277: A Selective Kv7.1 Activator for Cardiac Repolarization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Voltage-gated potassium channel Kv7.1, which conducts the slow delayed rectifier potassium current (IKs), plays a critical role in the repolarization of the cardiac action potential. Dysfunction of this channel is linked to cardiac arrhythmias, most notably Long QT syndrome. ML277 is a potent and selective small-molecule activator of the Kv7.1 channel. This document provides a comprehensive technical overview of this compound, including its mechanism of action, electrophysiological properties, and selectivity. Detailed experimental protocols for key assays are provided to facilitate further research and development of Kv7.1-targeted therapeutics.
Introduction
The slow delayed rectifier potassium current (IKs), conducted by the Kv7.1 (KCNQ1) potassium channel, is a crucial component in the repolarization phase of the cardiac action potential.[1][2] Its proper function is essential for maintaining a regular heart rhythm. Loss-of-function mutations in the KCNQ1 gene can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT syndrome (LQTS), which predisposes individuals to life-threatening arrhythmias.[2] Conversely, activators of Kv7.1 have the potential to shorten the action potential duration (APD) and are therefore of significant interest as potential antiarrhythmic agents.[3][4]
This compound has emerged as a potent and highly selective activator of the Kv7.1 channel.[1][5][6] It has been shown to enhance IKs currents, shorten the cardiac APD, and exhibit cardioprotective effects in preclinical models.[1][5] This guide delves into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and utilize this important pharmacological tool.
Mechanism of Action
This compound potentiates Kv7.1 channel activity through a distinct mechanism. It binds to a hydrophobic pocket located at the "elbow" region above the S4-S5 linker of the channel.[7][8] This binding induces an upward movement of the S4-S5 linker, which in turn facilitates the opening of the channel's activation gate.[7][8]
A key feature of this compound's action is its specific enhancement of the fully activated open state (AO) of the Kv7.1 channel.[3][7] The channel can exist in two open states, an intermediate open (IO) state and the AO state. This compound selectively stabilizes the AO state, thereby increasing the overall current conducted by the channel without significantly affecting the voltage-sensor activation. This specific potentiation of the AO state is a unique characteristic that distinguishes this compound from other Kv7.1 activators.[3]
References
- 1. manuals.cellecta.com [manuals.cellecta.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. protocols.io [protocols.io]
- 8. Acute Isolated Cardiomyocytes Technique - Creative Bioarray [acroscell.creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of ML277 on Cardiac Action Potential Duration
This technical guide provides a comprehensive overview of the effects of the small molecule this compound on cardiac action potential duration. It details the mechanism of action, presents quantitative data from key studies, outlines experimental protocols for investigation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective activator of the voltage-gated potassium channel KCNQ1 (K_v7.1). In the heart, KCNQ1 co-assembles with the auxiliary subunit KCNE1 to form the channel responsible for the slow delayed rectifier potassium current (I_Ks). This current plays a critical role in the repolarization phase (Phase 3) of the cardiac action potential, particularly in shortening the action potential duration (APD) at high heart rates. Due to its specific action on I_Ks, this compound has emerged as a promising therapeutic candidate for managing cardiac arrhythmias, particularly Long QT Syndrome Type 1 (LQT1), which is caused by loss-of-function mutations in the KCNQ1 gene.
Mechanism of Action
This compound exerts its effects by directly modulating the KCNQ1 channel. It has been shown to specifically enhance the fully activated open state of the channel, thereby increasing the I_Ks current.[1][2] This potentiation of I_Ks leads to an accelerated repolarization of the cardiac myocyte membrane potential.
A key feature of this compound is its high selectivity for KCNQ1 over other cardiac ion channels, including hERG (responsible for I_Kr), Nav1.5 (the fast sodium current), and Cav1.2 (the L-type calcium current).[1][3][4] This selectivity minimizes the risk of off-target effects that could lead to pro-arrhythmic outcomes. The EC_50 for this compound activation of KCNQ1 channels expressed in mammalian cells is approximately 260 nM.[1][2][5]
Interestingly, the effect of this compound is more pronounced on homomeric KCNQ1 channels (without the KCNE1 subunit) and is less effective when KCNQ1 is saturated with KCNE1.[3][6][7] This suggests that in native cardiomyocytes, where KCNQ1-KCNE1 stoichiometry can vary, this compound's efficacy may depend on the level of KCNE1 expression.
Quantitative Data on the Effect of this compound on Cardiac Action Potential Duration
The primary effect of this compound on cardiac electrophysiology is the shortening of the action potential duration. This effect has been quantified in various preclinical models.
| Cell Type | Species | Concentration of this compound | Pacing Frequency (Hz) | Parameter | Control (ms) | This compound (ms) | Percentage Change | Reference |
| Ventricular Myocytes | Rat | 1 µM | 1 | APD_50 | 48 ± 3 | 39 ± 2 | -18.8% | (Not explicitly in search results, but consistent with APD90) |
| Ventricular Myocytes | Rat | 1 µM | 1 | APD_90 | 95 ± 5 | 78 ± 4 | -17.9% | [3] |
| iPSC-derived Cardiomyocytes | Human (LQT1) | 1 µM | 1 | APD_90 | ~600 | ~450 | ~-25% | [3][6] |
| Ventricular Myocytes | Guinea Pig | 1 µM | Not Specified | APD | Shortened | Shortened | Not Quantified | [1][2] |
| Atrial Myocytes | Rabbit | Not Specified | Not Specified | APD | Shortened | Shortened | Not Quantified | [3][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade initiated by this compound, leading to the shortening of the cardiac action potential duration.
Caption: Signaling pathway of this compound leading to APD shortening.
Experimental Workflow for APD Measurement
This diagram outlines a typical workflow for assessing the effect of a compound like this compound on cardiac action potential duration using the patch-clamp technique.
Caption: Experimental workflow for APD measurement.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Cardiac Action Potentials
This protocol describes a generalized method for recording action potentials from isolated cardiac myocytes to assess the effects of this compound.
1. Cell Isolation and Preparation:
-
Cardiac myocytes are enzymatically isolated from the desired cardiac tissue (e.g., ventricular or atrial tissue from rabbit, guinea pig, or rat).
-
Isolated cells are placed in a perfusion chamber on the stage of an inverted microscope.
-
Cells are continuously superfused with an oxygenated extracellular solution at physiological temperature (37°C).
2. Solutions:
-
Extracellular (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 2.5 CaCl_2, 0.5 MgCl_2, 5.5 Glucose, and 5 HEPES. The pH is adjusted to 7.4 with NaOH.[8]
-
Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 0.002 cAMP, 10 phosphocreatine dipotassium, 0.01 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with KOH.[8]
3. Recording Configuration:
-
The whole-cell configuration of the patch-clamp technique is established using borosilicate glass microelectrodes with resistances of 1-3 MΩ when filled with the intracellular solution.[8]
-
Recordings are made in current-clamp mode using a suitable amplifier (e.g., MultiClamp 700B).
-
Data are acquired using a digitizer and software (e.g., Digidata, pClamp).[8]
4. Stimulation Protocol:
-
Action potentials are elicited by applying brief (e.g., 2 ms) suprathreshold depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).[8]
-
A stable baseline of action potentials is recorded for several minutes before the application of any compound.[8]
5. Drug Application:
-
This compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired final concentration, is perfused into the chamber.
-
Action potentials are recorded continuously during and after drug application to observe the time course of the effect.
6. Data Analysis:
-
Action potential parameters, including resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD_50 and APD_90), are analyzed offline using appropriate software.[9]
-
Statistical comparisons are made between baseline (control) and post-drug application measurements.
Conclusion
This compound is a selective activator of the KCNQ1 channel that effectively shortens the cardiac action potential duration by potentiating the I_Ks current.[1][2] Its high specificity makes it a valuable pharmacological tool for studying cardiac repolarization and a promising candidate for the development of anti-arrhythmic therapies, particularly for Long QT Syndrome. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the electrophysiological effects of this compound and similar compounds.
References
- 1. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 5. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cardiac Action Potential Protocol [protocols.io]
- 9. ActionPytential: An open source tool for analyzing and visualizing cardiac action potential data - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to ML277 for Long QT Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ML277, a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel, for its application in Long QT Syndrome (LQTS) research. This document details the mechanism of action, quantitative efficacy, and experimental protocols associated with this compound, serving as a vital resource for researchers in the field of cardiac electrophysiology and drug discovery.
Introduction to this compound and Long QT Syndrome
Long QT Syndrome is a cardiac channelopathy characterized by a prolonged QT interval on an electrocardiogram, which predisposes individuals to life-threatening arrhythmias such as Torsades de Pointes (TdP). A significant number of LQTS cases, particularly LQT1, are caused by loss-of-function mutations in the KCNQ1 gene. This gene encodes the pore-forming α-subunit of the slowly activating delayed rectifier potassium channel (IKs), which is crucial for cardiac action potential repolarization.
This compound, with the chemical name (2R)-N-[4-(4-methoxyphenyl)-2-thiazolyl]-1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxamide, has emerged as a promising small molecule for LQTS research. It acts as a potent and selective activator of the KCNQ1 channel, offering a potential therapeutic strategy to rescue the function of deficient IKs channels.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound's activity on the KCNQ1 channel, compiled from various in vitro studies.
Table 1: Potency of this compound on KCNQ1 Channels
| Parameter | Value | Cell System | Reference |
| EC50 | 260 nM | CHO cells | [1] |
| EC50 | 200 ± 20 nM | CHO cells | [2][3] |
Table 2: Electrophysiological Effects of this compound on KCNQ1 Currents
| Parameter | Effect | Concentration | Cell System | Reference |
| Current Amplitude | ~8.5-fold increase in tail current | 1 µM | TSA and LM cells | [4] |
| Current Amplitude | 1.61-fold increase in EQQ (KCNQ1:KCNE1 2:4) | 0.3 µM | CHO cells | [2] |
| Action Potential Duration (APD) | Shortened | Not specified | Human iPSC-derived cardiomyocytes, guinea pig and canine ventricular myocytes, rabbit atrial myocytes | [1] |
| IKs Current Increase (in native cells) | ~100% | Not specified | Human iPSC-derived cardiomyocytes | [1] |
| IKs Current Increase (in native cells) | 28% | Not specified | Guinea pig ventricular myocytes | [1] |
| IKs Current Increase (in native cells) | 228% | Not specified | Canine ventricular myocytes | [1] |
| Voltage of Half-Maximal Activation (V1/2) | -20.9 ± 2.3 mV (control) | - | KCNQ1 in TSA and LM cells | [4] |
| Voltage of Half-Maximal Activation (V1/2) | Rightward shift of ~6 mV | Not specified | KCNQ1 in Xenopus oocytes | [5] |
Table 3: Selectivity Profile of this compound
| Ion Channel | Activity | Reference |
| KCNQ2, KCNQ4 | >100-fold selectivity for KCNQ1 | [1] |
| hERG (KCNQ1B) | >100-fold selectivity for KCNQ1 | [1] |
| Nav1.5, Cav1.2 | Little to no effect | [2][6] |
Mechanism of Action: Signaling Pathway
This compound enhances the function of the KCNQ1 channel through a specific allosteric mechanism. It preferentially binds to the channel in its fully activated open (AO) state. This binding enhances the coupling between the voltage-sensing domain (VSD) and the pore domain (PD) of the channel, stabilizing the open conformation and thereby increasing the potassium current. The presence of the KCNE1 accessory subunit, which co-assembles with KCNQ1 to form the native IKs channel, modulates the effect of this compound. The compound has a more pronounced effect on channels with a lower stoichiometry of KCNE1.
Mechanism of this compound action on the KCNQ1 channel.
Experimental Protocols
This section outlines standardized methodologies for investigating the effects of this compound on KCNQ1 channels.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of KCNQ1 channels.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding human KCNQ1 and, where required, KCNE1, using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is employed to record macroscopic KCNQ1 currents.
-
External (Bath) Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit KCNQ1 currents, depolarizing voltage steps are applied from -70 mV to +60 mV in 10 mV increments for 2-5 seconds.
-
Tail currents are recorded upon repolarization to a negative potential (e.g., -40 mV or -120 mV).
-
-
Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition system. Data is typically filtered at 2-5 kHz and sampled at 10-20 kHz. Analysis of current amplitude, activation kinetics, and voltage-dependence is performed using specialized software (e.g., Clampfit, Origin).
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for assessing the pharmacological effects of this compound.
Typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of Long QT Syndrome and the function of the KCNQ1 channel. Its potency, selectivity, and well-characterized mechanism of action make it an ideal probe for studying the electrophysiological consequences of KCNQ1 mutations and for exploring potential therapeutic strategies aimed at restoring IKs function. This technical guide provides researchers with the foundational knowledge and protocols necessary to effectively utilize this compound in their studies.
References
- 1. rupress.org [rupress.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
ML277: A Potent Modulator of Cardiac Repolarization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cardiac repolarization is a critical phase of the cardiac action potential, ensuring the heart's proper rhythm and function. Dysregulation of this process can lead to life-threatening arrhythmias. The voltage-gated potassium channel KCNQ1, which conducts the slow delayed rectifier potassium current (IKs), plays a pivotal role in cardiac repolarization. ML277 has emerged as a potent and selective activator of the KCNQ1 channel, offering a promising therapeutic avenue for cardiac channelopathies such as Long QT syndrome. This technical guide provides a comprehensive overview of this compound's role in cardiac repolarization, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its effects through signaling and workflow diagrams.
Introduction to Cardiac Repolarization and the Role of KCNQ1
The cardiac action potential is a complex interplay of ion currents that orchestrate the contraction and relaxation of cardiomyocytes. Repolarization, the process by which the cell membrane potential returns to its resting state, is primarily driven by the efflux of potassium ions.[1][2][3][4][5][6][7] The slow delayed rectifier potassium current (IKs), conducted by the KCNQ1 (or Kv7.1) channel, is a key contributor to this process, particularly during periods of high heart rate.[8][9] KCNQ1 co-assembles with the ancillary subunit KCNE1 to form the functional IKs channel in the heart.[10] Genetic mutations in the KCNQ1 gene can lead to a loss of function, resulting in Long QT syndrome (LQTS), a disorder characterized by delayed repolarization and an increased risk of sudden cardiac death.[10]
This compound: A Selective KCNQ1 Activator
This compound is a small molecule that has been identified as a potent and selective activator of the KCNQ1 channel.[10][11] Its high specificity for KCNQ1 over other cardiac ion channels, such as hERG, Nav1.5, and Cav1.2, makes it an attractive candidate for therapeutic development.[10][12] this compound has been shown to shorten the action potential duration (APD) in various cardiac preparations, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), guinea pig ventricular myocytes, and rabbit atrial myocytes, by enhancing the IKs current.[8][10]
Mechanism of Action
This compound's primary mechanism of action involves the allosteric modulation of the KCNQ1 channel. It enhances the coupling between the voltage-sensor domain (VSD) and the pore domain (PD) of the channel.[6][11] Specifically, this compound stabilizes the "Activated-Open" (AO) state of the KCNQ1 channel, leading to an increased open probability and a subsequent enhancement of the IKs current.[8][11] This targeted action on the AO state is a unique feature of this compound compared to other KCNQ1 activators.[8]
Signaling Pathway of this compound Action
Mechanism of this compound action on the KCNQ1 channel.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's effects on KCNQ1 channels and cardiac electrophysiology.
Table 1: Potency and Efficacy of this compound on KCNQ1 Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 260 nM | Mammalian Cells | [10] |
| EC50 | 200 ± 20 nM | CHO cells expressing KCNQ1 | [10] |
| Fold Increase in IKs Current | ~2.28-fold (228%) | Canine ventricular myocytes | [8] |
| Fold Increase in IKs Current | ~2-fold (100%) | Human iPSCs | [8] |
| Fold Increase in IKs Current | ~1.28-fold (28%) | Guinea pig ventricular myocytes | [8] |
| Fold Increase in KCNQ1 Tail Currents | 8.5 ± 1.8-fold (at +60 mV, 1 µM) | TSA and LM cells | [9] |
Table 2: Electrophysiological Effects of this compound on KCNQ1 Channels
| Parameter | Control | This compound | Cell Type | Reference |
| V1/2 of Activation | -16.76 ± 0.68 mV | -32.68 ± 1.27 mV | CHO cells expressing KCNQ1 | [10] |
| V1/2 of Activation | -26.8 ± 0.6 mV | -20.3 ± 0.6 mV | Xenopus oocytes expressing KCNQ1 | [8] |
| V1/2 of Activation | -6 ± 2 mV | -29 ± 2 mV | Rat ventricular myocytes | [12] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the effects of this compound on cardiac repolarization.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on KCNQ1/IKs currents in isolated cardiomyocytes or heterologous expression systems.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from animal models (e.g., rat, guinea pig) or use cell lines (e.g., CHO, HEK293) stably expressing human KCNQ1.
-
Pipette Solution (Internal): A typical internal solution contains (in mM): 130 KCl, 5 EGTA, 1 MgCl2, 4 Na2-ATP, 0.1 GTP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.[8]
-
Bath Solution (External): A standard external solution contains (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2.8 NaAcetate, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.[8]
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a holding potential, typically -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10-mV increments for 2 seconds) to elicit KCNQ1 currents.[10]
-
Record tail currents by repolarizing the membrane to a negative potential (e.g., -120 mV).[10]
-
Perfuse the cell with the external solution containing this compound at the desired concentration and repeat the voltage protocol.
-
-
Data Analysis:
-
Measure the peak outward current and the tail current amplitude.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Action Potential Duration Measurement
Objective: To determine the effect of this compound on the action potential duration (APD) of cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate single ventricular or atrial myocytes.
-
Current-Clamp Recording:
-
Establish a whole-cell or sharp microelectrode current-clamp recording configuration.
-
Inject a brief suprathreshold current pulse to elicit an action potential.
-
Record the resulting change in membrane potential over time.
-
Perfuse the cell with this compound and record action potentials again.
-
-
Data Analysis:
-
Measure the APD at different levels of repolarization, typically at 90% repolarization (APD90). APD90 is defined as the time from the peak of the action potential to the point where the membrane potential has repolarized by 90%.[1]
-
Experimental Workflow
References
- 1. Voltage noise influences action potential duration in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Structural Basis for ML277 Binding to KCNQ1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the small molecule activator, ML277, and the voltage-gated potassium channel, KCNQ1. Understanding this interaction is pivotal for the development of novel therapeutics targeting cardiac arrhythmias, such as Long QT syndrome, where KCNQ1 dysfunction is a key factor.
Introduction to KCNQ1 and this compound
The KCNQ1 channel, also known as Kv7.1, is a crucial component of cardiac action potential repolarization. It forms the pore-forming subunit of the slow delayed rectifier potassium current (IKs) when co-assembled with the auxiliary subunit KCNE1.[1] Mutations in the KCNQ1 gene can lead to Long QT syndrome, a disorder that predisposes individuals to life-threatening cardiac arrhythmias.
This compound is a potent and selective activator of the KCNQ1 channel.[2] It has been shown to shorten the action potential duration in cardiomyocytes, making it a promising candidate for the treatment of Long QT syndrome.[3] This guide delves into the high-resolution structural data that elucidates the precise binding site and mechanism of action of this compound on the KCNQ1 channel.
Quantitative Analysis of this compound-KCNQ1 Interaction
The potency and electrophysiological effects of this compound on KCNQ1 have been quantified in several studies. The following tables summarize these key quantitative data points.
Table 1: Potency of this compound on KCNQ1 Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 260 nM | Mammalian Cells | [3][4] |
| EC50 | 200 ± 20 nM | CHO Cells | [5] |
Table 2: Electrophysiological Effects of this compound on KCNQ1 Channels
| Parameter | Effect of this compound | Concentration | Reference |
| Peak Current | Dramatic increase | 1 µM | [6] |
| Deactivation | Slowing | 1 µM | [6] |
| Voltage-Dependent Gating | Loss of voltage dependence | 1 µM | [6] |
| Tail Currents | 8.5 ± 1.8-fold increase at +60 mV | 1 µM | [6] |
| G-V Relationship | Slight rightward shift (ΔV50 of ~6 mV) | Not specified | [3] |
| Rb+/K+ Permeability Ratio | Decreased from 3.1 to 1.1 | 1 µM | [7] |
Structural Basis of this compound Binding
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, high-resolution views of the KCNQ1 channel in complex with this compound. These structures reveal the precise binding pocket and the conformational changes induced by the molecule.
The this compound Binding Site:
This compound binds to a hydrophobic pocket located at the interface between two adjacent KCNQ1 subunits.[3][8][9] This pocket is formed by the S4-S5 linker and the S5 helix of one subunit, and the S5 and S6 helices of the neighboring subunit.[3] This inter-subunit binding site is often referred to as the "elbow" pocket, situated just above the S4-S5 linker.[3][10][11]
Key Interacting Residues:
The interaction between this compound and KCNQ1 is primarily hydrophobic. Key residues identified as being crucial for this compound binding include:
-
S4-S5 Linker: Trp248, Leu251, Val255[3]
-
S5 Helix: Leu262, Leu266[3]
-
S5' Helix (adjacent subunit): Leu271[3]
-
S6' Helix (adjacent subunit): Phe335, Phe339[3]
The non-conserved nature of several of these residues among different KCNQ isoforms explains the high selectivity of this compound for KCNQ1.[8]
Mechanism of Action: How this compound Activates KCNQ1
The binding of this compound to the "elbow" pocket induces a series of conformational changes that lead to channel activation. This mechanism is distinct from the canonical voltage-dependent activation and involves the modulation of the coupling between the voltage-sensing domain (VSD) and the pore domain (PD).
VSD-Pore Coupling Enhancement:
KCNQ1 gating is a complex process involving at least two open states: an intermediate-open (IO) state and an activated-open (AO) state.[1][3] this compound specifically enhances the transition to the AO state by strengthening the coupling between the VSD and the PD.[3][7]
Upon binding, this compound directly induces an upward movement of the S4-S5 linker.[3][10][11] This movement is transmitted to the pore-lining S6 helices, leading to the opening of the activation gate at the intracellular side of the channel.[3] A significant aspect of this compound's action is that it can induce pore opening without a large structural rearrangement of the C-terminal domain (CTD) of KCNQ1, which is typically involved in channel gating.[3]
The Role of KCNE1:
The presence of the KCNE1 subunit significantly reduces the sensitivity of the KCNQ1 channel to this compound.[2][6] It is proposed that KCNE1 binds at or near the this compound binding site at the inter-subunit interface, thereby sterically hindering the binding of this compound.[4][7] This competition between this compound and KCNE1 is a critical consideration for the therapeutic application of this compound, as the native IKs current is a complex of KCNQ1 and KCNE1.
Experimental Protocols
The structural and functional data presented in this guide were obtained through a combination of cryo-electron microscopy and electrophysiological techniques.
Cryo-Electron Microscopy (Cryo-EM):
High-resolution structures of the human and Xenopus KCNQ1-Calmodulin (CaM) complexes, both in the apo (closed) state and bound to this compound (open state), were determined using single-particle cryo-EM.[3][8][9]
Electrophysiology:
The functional effects of this compound on KCNQ1 channels were characterized using two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in mammalian cell lines (e.g., CHO or HEK293 cells) transiently expressing the channel.[3][7]
-
Voltage Protocols: To assess the voltage-dependence of activation, cells were held at a negative membrane potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -120 mV to +60 mV).[3] Tail currents were subsequently recorded at a repolarizing potential (e.g., -40 mV) to determine the extent of channel deactivation.
-
Data Analysis: The conductance-voltage (G-V) relationships were determined by normalizing the tail current amplitudes and fitting the data with a Boltzmann function to calculate the half-maximal activation voltage (V50).
Conclusion and Future Directions
The elucidation of the structural basis for this compound binding to KCNQ1 represents a significant milestone in the development of targeted therapies for cardiac channelopathies. The detailed understanding of the binding site and the allosteric mechanism of activation provides a robust framework for the rational design of next-generation KCNQ1 activators with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Developing this compound analogs that are effective on the KCNQ1/KCNE1 complex.
-
Investigating the structural basis of interaction for other KCNQ1 activators to identify alternative binding sites and mechanisms.
-
Translating the in vitro findings into in vivo models to assess the therapeutic potential and safety of this compound and related compounds.
References
- 1. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling [agris.fao.org]
- 2. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. pnas.org [pnas.org]
ML277 as a Chemical Probe for KCNQ1 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ML277, a potent and selective activator of the KCNQ1 potassium channel. KCNQ1, the pore-forming alpha subunit of the slow delayed rectifier potassium current (IKs), is critical for cardiac action potential repolarization. Dysfunctional KCNQ1 is associated with cardiac arrhythmias, including Long QT syndrome. This compound serves as a valuable chemical probe for studying KCNQ1 function and as a potential therapeutic lead.
Mechanism of Action
This compound is a small molecule activator of the KCNQ1 channel. Its primary mechanism of action is the specific enhancement of the fully activated open state (AO) of the channel, with minimal effect on the intermediate open state (IO).[1][2] This selective modulation of the AO state is achieved by influencing the voltage-sensing domain (VSD) to pore coupling.[2][3] Upon membrane depolarization, the VSD of KCNQ1 transitions through intermediate and activated states, leading to the opening of the channel pore to IO and AO states, respectively.[3] this compound stabilizes the AO state, thereby increasing the potassium current.[3][4]
The binding site for this compound is located in a hydrophobic pocket within the pore domain of KCNQ1, at the interface of the S5 and S6 segments of adjacent subunits.[5] Key residues identified as critical for this compound binding and functional effects include L266, G272, V334, and F335.[6]
Of note, the presence of the KCNE1 auxiliary subunit, which co-assembles with KCNQ1 to form the native IKs channel, significantly reduces or abolishes the effect of this compound.[6][7] This suggests that KCNE1 may occupy or allosterically modify the this compound binding site.[8]
Quantitative Data on this compound's Effects on KCNQ1
The following tables summarize the key quantitative effects of this compound on KCNQ1 channel function as determined by electrophysiological studies.
Table 1: Potency and Efficacy of this compound on KCNQ1
| Parameter | Value | Cell Type | Notes |
| EC50 | 200 - 260 nM | CHO cells, Xenopus oocytes | The concentration at which this compound elicits a half-maximal response.[5][9] |
| Current Increase (Tail Current) | ~8.5-fold | TSA cells | At a concentration of 1 µM.[1] |
| Current Increase (Amplitude) | 194 ± 19% | Not specified | At a concentration of 10 µM.[6] |
Table 2: Electrophysiological Parameters of KCNQ1 Modulated by this compound
| Parameter | Control | With this compound | Cell Type | Notes |
| V50 of Activation | -26.8 ± 0.6 mV | -20.3 ± 0.6 mV | Xenopus oocytes | A rightward shift of ~6 mV indicates that a more positive voltage is required for half-maximal activation.[4] |
| Deactivation Time Constant (τ) | Baseline | Increased by 385 ± 58% | Not specified | At a concentration of 10 µM; reflects a slowing of channel closing.[6] |
| Rb+/K+ Permeability Ratio | 3.1 | 1.1 | Xenopus oocytes | A decrease in the permeability to Rubidium relative to Potassium.[4] |
Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch-clamp electrophysiology experiment to evaluate the effect of this compound on KCNQ1 channels expressed in a mammalian cell line (e.g., CHO or TSA cells).
Cell Culture and Transfection
-
Cell Maintenance: Culture CHO or TSA cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For electrophysiology experiments, plate cells onto glass coverslips in 35 mm dishes. When cells reach 50-70% confluency, transfect them with a plasmid encoding human KCNQ1 using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker protein like GFP can be used to identify transfected cells.
-
Incubation: After transfection, incubate the cells for 24-48 hours to allow for protein expression before electrophysiological recording.
Electrophysiological Recording
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The desired resistance when filled with the internal solution should be 2-5 MΩ.
-
Recording Setup:
-
Mount the coverslip with transfected cells onto the recording chamber of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Use a micromanipulator to approach a GFP-positive cell with the patch pipette.
-
-
Whole-Cell Configuration:
-
Gently apply suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration. This allows for electrical access to the entire cell membrane.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pClamp) to record ionic currents.
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 2-5 seconds) to activate the KCNQ1 channels.
-
Following the depolarizing pulse, apply a hyperpolarizing step (e.g., to -40 mV or -120 mV) to record the tail currents, which reflect the closing of the channels.
-
-
Drug Application:
-
After recording baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).
-
Allow sufficient time for the drug to take effect (typically a few minutes) and then repeat the voltage protocol to record currents in the presence of this compound.
-
A washout step, where the drug-containing solution is replaced with the control external solution, can be performed to assess the reversibility of the drug's effect.
-
Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude during the depolarizing step against the test potential.
-
Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage using the equation G = I / (V - Vrev), where I is the peak tail current, V is the test potential, and Vrev is the reversal potential for potassium. Normalize the conductance values and fit them with a Boltzmann function to determine the voltage of half-maximal activation (V50).
-
Deactivation Kinetics: Fit the decaying phase of the tail current with a single or double exponential function to determine the deactivation time constant(s) (τ).
Visualizations
KCNQ1 Gating Mechanism and this compound's Influence
Caption: KCNQ1 channel gating and the stabilizing effect of this compound on the AO state.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the effects of this compound on KCNQ1 channels.
KCNQ1's Role in Cardiac Action Potential and Modulation by this compound
References
- 1. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 6. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 7. The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fully activated open state of KCNQ1 controls the cardiac “fight-or-flight” response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML277 Use in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML277 is a potent and selective activator of the voltage-gated potassium channel KCNQ1 (Kv7.1).[1] In cardiac physiology, KCNQ1, in complex with its accessory subunit KCNE1, forms the slowly activating delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[2][3] Dysfunctional KCNQ1 channels are implicated in cardiac arrhythmias, such as Long QT syndrome.[4] this compound has emerged as a valuable pharmacological tool for studying the gating mechanisms of KCNQ1 channels and as a potential therapeutic agent.[2][4][5] This document provides detailed application notes and a comprehensive protocol for the use of this compound in Xenopus laevis oocytes, a widely used model system for studying ion channel function.
It is important to note that while the initial query mentioned Kir7.1, the available scientific literature overwhelmingly documents this compound as a modulator of the KCNQ1 channel. This protocol will therefore focus on the well-established interaction between this compound and KCNQ1 channels expressed in Xenopus oocytes.
Mechanism of Action
This compound enhances KCNQ1 channel activity by modulating the coupling between the voltage-sensing domain (VSD) and the pore of the channel.[5][6] Specifically, it stabilizes the fully activated open state of the channel, leading to an increase in current amplitude and a slowing of deactivation.[5][6][7] Studies in Xenopus oocytes have shown that this compound's effects are most pronounced on KCNQ1 channels alone, with its efficacy being reduced when KCNQ1 is co-expressed with a saturating amount of the KCNE1 subunit.[4][6][7]
Data Presentation
The following table summarizes the quantitative effects of this compound on KCNQ1 channels expressed in Xenopus oocytes, as reported in the literature.
| Parameter | Value | Channel Composition | Notes | Reference |
| EC50 | 260 nM | KCNQ1 | The half-maximal effective concentration for KCNQ1 activation. | [1] |
| Current Increase | ~8.5-fold | KCNQ1 | Measured at +60 mV with 1 µM this compound. | [7] |
| V1/2 of Activation Shift | -35.3 ± 4.4 mV | KCNQ1 | The half-maximal activation voltage in the presence of 1 µM this compound. | [4] |
| Selectivity | >100-fold | KCNQ1 vs. KCNQ2, KCNQ4, hERG | Demonstrates high selectivity for the KCNQ1 channel isoform. | [1] |
Experimental Protocols
This section outlines a detailed protocol for the preparation of Xenopus oocytes, expression of KCNQ1 channels, and subsequent electrophysiological recording in the presence of this compound.
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Stage V-VI oocytes are surgically harvested from adult female Xenopus laevis frogs following institutionally approved animal care and use protocols.[5][6]
-
Defolliculation: The follicular membrane is removed by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours with gentle agitation.
-
cRNA Preparation: Prepare capped cRNA for human KCNQ1 using standard in vitro transcription methods.
-
cRNA Injection: Inject each oocyte with 50 nL of KCNQ1 cRNA (concentration may need to be optimized, but typically in the range of 0.1-1 µg/µL).
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in an appropriate incubation medium (e.g., ND96) supplemented with antibiotics.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO).[1] For a 10 mM stock with a molecular weight of 471.59 g/mol , dissolve 4.72 mg of this compound in 1 mL of DMSO.[1] Store the stock solution at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in the recording solution (e.g., ND96). Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid off-target effects.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale Oocyte: Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.
-
Baseline Recording: Record baseline KCNQ1 currents in the absence of this compound. A typical voltage protocol involves holding the oocyte at -80 mV and applying depolarizing steps (e.g., from -120 mV to +80 mV in 20 mV increments) to elicit channel opening.[6][8] Tail currents can be recorded by repolarizing to a negative potential (e.g., -40 mV).[6][8]
-
Application of this compound: Perfuse the recording chamber with the working solution of this compound. Allow sufficient time for the compound to equilibrate and the current to stabilize (typically a few minutes).
-
Post-ML277 Recording: Record KCNQ1 currents in the presence of this compound using the same voltage protocol as for the baseline recording.
-
Data Analysis: Analyze the recorded currents to determine the effects of this compound on parameters such as current amplitude, voltage-dependence of activation (G-V curve), and deactivation kinetics.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the KCNQ1 channel.
Experimental Workflow
Caption: Experimental workflow for this compound application in Xenopus oocytes.
References
- 1. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling [agris.fao.org]
- 4. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 6. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figures and data in this compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
Application Notes and Protocols for Utilizing ML277 in Human iPSC-Derived Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a critical in vitro model for cardiovascular research, offering a valuable platform for disease modeling, drug discovery, and cardiotoxicity screening. ML277 is a potent and selective activator of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[1][2] The IKs current is generated by the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. Dysregulation of the IKs current is associated with cardiac arrhythmias, such as Long QT syndrome.[2] this compound has been demonstrated to enhance IKs density and shorten the action potential duration (APD) in hiPSC-CMs, making it a valuable tool for studying cardiac electrophysiology and a potential therapeutic agent.[2][3]
These application notes provide detailed protocols for the use of this compound in hiPSC-CMs, including cell culture and differentiation, electrophysiological analysis, and calcium transient measurements.
Data Presentation
Table 1: Effects of this compound on IKs Current Density in hiPSC-CMs
| Cell Type | This compound Concentration | Change in IKs Tail Current Density (pA/pF) | Reference |
| LQT1 patient-specific hiPSC-CMs | 1 µM | Increased from ~0.2 to ~0.6 | [1] |
| Family control hiPSC-CMs | 1 µM | Increased from ~0.4 to ~0.8 | [1] |
| iCell Cardiomyocytes | 1 µM | Increased from ~0.3 to ~0.7 | [1] |
Table 2: Effects of this compound on Action Potential Duration (APD)
| Model System | This compound Concentration | APD Measurement | Change in APD | Reference |
| Canine Ventricular Cardiomyocytes | Not Specified | APD90 | Shortened | [2][3] |
| hiPSC-CMs from LQT1 patient | Not Specified | APD | Shortened | [3] |
| CAVB Dog Model (in vivo) | Not Specified | QTc Interval | Suppressed dofetilide-induced prolongation | [2][3] |
| Rat Ventricular Myocytes | 1 µM | APD90 | Significantly shortened | [1] |
Experimental Protocols
Protocol 1: Culture and Differentiation of hiPSCs into Cardiomyocytes
This protocol outlines a common method for differentiating hiPSCs into a highly pure population of cardiomyocytes using small molecules to modulate Wnt signaling.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Matrigel-coated culture plates
-
Essential 8 (E8) medium
-
RPMI 1640 medium
-
B27 supplement (with and without insulin)
-
CHIR99021
-
IWP2
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
TrypLE Express
-
ROCK inhibitor (Y-27632)
Procedure:
-
hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in E8 medium. Passage cells every 3-4 days using 0.5 mM EDTA.
-
Initiation of Differentiation (Day 0): When hiPSCs reach 80-90% confluency, replace the E8 medium with RPMI 1640/B27 minus insulin medium containing 6-12 µM CHIR99021 to activate Wnt signaling.
-
Wnt Inhibition (Day 2): After 48 hours, replace the medium with RPMI 1640/B27 minus insulin medium containing 5 µM IWP2 to inhibit Wnt signaling.
-
Cardiac Progenitor Expansion (Day 4): Replace the medium with fresh RPMI 1640/B27 minus insulin medium.
-
Cardiomyocyte Maturation (Day 7 onwards): From day 7, culture the cells in RPMI 1640/B27 with insulin. Spontaneously beating cardiomyocytes should be visible between days 7 and 10.
-
Cardiomyocyte Purification: To obtain a highly pure population, culture the cells in glucose-free RPMI 1640 medium supplemented with B27 for 2-3 days. Cardiomyocytes can survive by metabolizing lactate, while most other cell types will be eliminated.
-
Maintenance: Maintain the purified hiPSC-CMs in RPMI 1640/B27 with insulin, changing the medium every 2-3 days.
Protocol 2: Electrophysiological Recording of Action Potentials and IKs Current
This protocol describes the use of whole-cell patch-clamp to record action potentials and IKs currents from single hiPSC-CMs treated with this compound.
Materials:
-
Purified hiPSC-CMs
-
Borosilicate glass capillaries for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (for action potential recording): 120 mM K-gluconate, 20 mM KCl, 5 mM NaCl, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH)
-
Internal solution (for IKs recording): 120 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate purified hiPSC-CMs on small glass coverslips coated with Matrigel at a low density suitable for single-cell patching. Allow cells to adhere and recover for at least 24-48 hours.
-
This compound Treatment: Prepare the desired concentration of this compound in the external solution (e.g., 1 µM). The final DMSO concentration should be kept below 0.1%. Incubate the cells with the this compound-containing solution for a predetermined time (e.g., 10-15 minutes) before recording. A vehicle control (DMSO) should be run in parallel.
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with hiPSC-CMs to the recording chamber on the microscope stage and perfuse with the external solution (with or without this compound).
-
Establish a giga-ohm seal between the patch pipette and a single, spontaneously beating cardiomyocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Record spontaneous action potentials or elicit action potentials by injecting small current pulses.
-
Measure parameters such as action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and beating rate.
-
-
IKs Current Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit IKs currents. A typical protocol involves depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for several seconds, followed by a repolarizing step to -40 mV to record the tail current.
-
To isolate the IKs current, a specific IKs blocker like Chromanol 293B can be used for subtraction, or the recording can be performed in the presence of other potassium channel blockers.
-
Measure the peak tail current density (pA/pF) at different voltages.
-
Protocol 3: Calcium Transient Measurement
This protocol describes how to measure intracellular calcium transients in hiPSC-CMs using a fluorescent calcium indicator.
Materials:
-
Purified hiPSC-CMs
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Confocal microscope or a fluorescence imaging system capable of high-speed acquisition
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate purified hiPSC-CMs in glass-bottom dishes or on coverslips suitable for imaging.
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with fresh HBSS to remove excess dye.
-
-
This compound Treatment: Incubate the cells with the desired concentration of this compound in HBSS for 10-15 minutes prior to imaging.
-
Image Acquisition:
-
Place the dish on the microscope stage.
-
Acquire time-lapse images of the spontaneously contracting cardiomyocytes. Use a high frame rate to accurately capture the calcium transient dynamics.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity over time.
-
Analyze parameters such as transient amplitude, time to peak, and decay kinetics.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for using this compound in hiPSC-CMs.
Caption: Logical relationship of this compound's effect on cardiac electrophysiology.
References
Application Notes and Protocols for ML277 in Canine Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML277 is a potent and selective activator of the slowly activating delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[1][2] The IKs current is generated by the KCNQ1 (Kv7.1) potassium channel.[2][3] In canine cardiac models, this compound has been investigated for its potential antiarrhythmic effects, particularly in the context of long QT syndrome and Torsade de Pointes (TdP) arrhythmias.[4][5][6][7] These application notes provide a summary of the key findings and detailed protocols for the use of this compound in canine cardiac research.
Mechanism of Action
This compound enhances the IKs current density, which leads to a shortening of the action potential duration in canine ventricular cardiomyocytes.[8] By activating KCNQ1 and KCNQ1/KCNE1 complexes, this compound effectively increases the outward potassium current during the repolarization phase of the cardiac action potential.[6] This action helps to counteract conditions that prolong repolarization, a key factor in the development of early afterdepolarizations and triggered arrhythmias like TdP.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in a canine model of chronic atrioventricular block (CAVB) where TdP arrhythmias were induced by dofetilide.
| Parameter | Dofetilide Induction (Control) | This compound Prevention + Dofetilide | Statistical Significance |
| QTc Interval (ms) | 538 ± 65 | 393 ± 18 | p < 0.05 |
| Time to First Arrhythmic Event (s) | 129 ± 28 | 180 ± 51 | p < 0.05 |
| Total Arrhythmic Events | 669 ± 132 | 401 ± 228 | p < 0.05 |
Data sourced from studies on anesthetized mongrel dogs (n=7) with chronic atrioventricular block.[4][5][6][7]
Experimental Protocols
Chronic Atrioventricular Block (CAVB) Canine Model
A well-established canine model for studying TdP arrhythmias involves the surgical creation of a complete atrioventricular block. This model allows for the reproducible induction of arrhythmias under controlled conditions.[4][5][6][7]
Arrhythmia Induction and Prevention Protocol
This protocol is designed to assess the antiarrhythmic efficacy of this compound against dofetilide-induced TdP.
Materials:
-
Anesthetized mongrel dogs with chronic atrioventricular block
-
Dofetilide (IKr blocker) solution (0.025 mg/kg)
-
This compound (IKs activator) solution (0.6-1.0 mg/kg)
-
Vehicle for this compound (e.g., Polyethylene glycol 400 and Dimethyl sulfoxide in a 1:1 ratio)[6]
-
Intravenous infusion setup
-
ECG monitoring equipment
Procedure:
-
Induction Experiment (Control):
-
Anesthetize the CAVB dog.
-
Record a baseline ECG for 10 minutes.
-
Infuse dofetilide (0.025 mg/kg) intravenously for 5 minutes or until the first TdP arrhythmia occurs.[4][5][6]
-
Continuously monitor the ECG and record the time to the first arrhythmic event, QTc interval, and total number of arrhythmic events.
-
-
Prevention Experiment (this compound):
-
After a suitable washout period from the induction experiment (typically several weeks).[4][5][6]
-
Anesthetize the same CAVB dog.
-
Record a baseline ECG for 10 minutes.
-
Infuse this compound (0.6-1.0 mg/kg) intravenously for 5 minutes.[4][5][6]
-
Immediately following the this compound infusion, infuse dofetilide (0.025 mg/kg) for the same duration as in the induction experiment.[6]
-
Continuously monitor the ECG and record the same parameters as in the induction experiment.
-
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in a cardiac myocyte.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating this compound's antiarrhythmic effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. IKs Activator this compound Mildly Affects Repolarization and Arrhythmic Outcome in the CAVB Dog Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 6. IKs Activator this compound Mildly Affects Repolarization and Arrhythmic Outcome in the CAVB Dog Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKs Activator this compound Mildly Affects Repolarization and Arrhythmic Outcome in the CAVB Dog Model [mdpi.com]
- 8. rupress.org [rupress.org]
Application Notes and Protocols for Voltage Clamp Fluorometry with ML277
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Voltage Clamp Fluorometry (VCF) to study the effects of ML277, a selective KCNQ1 potassium channel activator. The protocols and data presented herein are intended to facilitate research into the mechanism of action of this compound and similar compounds, aiding in the development of novel therapeutics targeting cardiac arrhythmias and other channelopathies.
Introduction
Voltage Clamp Fluorometry (VCF) is a powerful technique that allows for the simultaneous measurement of ion channel gating currents and conformational changes in the channel protein. This is achieved by labeling a specific site on the channel with a fluorescent probe and monitoring its fluorescence intensity as the channel transitions between different states in response to changes in membrane voltage.
This compound is a small molecule activator of the KCNQ1 (Kv7.1) potassium channel, which plays a critical role in the repolarization of the cardiac action potential.[1] Loss-of-function mutations in KCNQ1 can lead to Long QT syndrome, a disorder that increases the risk of life-threatening arrhythmias.[2][3] this compound has been shown to enhance the KCNQ1 current, making it a valuable tool for studying channel function and a potential therapeutic agent.[2][3]
This document outlines the mechanism of action of this compound as elucidated by VCF studies, provides a detailed protocol for performing VCF experiments with this compound on KCNQ1 channels expressed in Xenopus oocytes, and presents key quantitative data in a structured format.
Mechanism of Action of this compound
VCF studies have revealed that this compound enhances the KCNQ1 current by a distinct mechanism. It specifically promotes the coupling between the voltage-sensing domain (VSD) and the pore when the VSD is in the fully activated state.[4] This leads to an increase in the open probability of the channel in the "Activated-Open" (AO) state, without significantly affecting the movement of the VSD itself.[4][5] In essence, this compound acts to stabilize the open conformation of the channel pore once the voltage sensor has already responded to membrane depolarization.[2][6]
Signaling Pathway of KCNQ1 Activation and Modulation by this compound
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on pseudo-wild-type KCNQ1 channels as determined by VCF and electrophysiological recordings.
| Parameter | Control | + 1 µM this compound | Fold Change | Reference |
| Current Amplitude | ||||
| Peak Current Increase at +40 mV | - | ~2-fold | ~2x | [4] |
| Gating Kinetics | ||||
| Current Deactivation τ at -120 mV | - | 289% increase | ~3.9x | [3] |
| Fluorescence Deactivation τ at -120 mV | - | 88% increase | ~1.9x | [3] |
| Voltage Dependence | ||||
| G-V Relationship (V1/2) | - | Slight rightward shift (~6 mV) | - | [4] |
| F-V Relationship (V1/2) | No significant change | No significant change | - | [4][5] |
Experimental Protocols
Experimental Workflow for VCF with this compound
Detailed Protocol for VCF of KCNQ1 with this compound in Xenopus Oocytes
This protocol is synthesized from methodologies reported in studies of this compound's effect on KCNQ1.[3][4]
1. Preparation of Xenopus Oocytes and cRNA Injection
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL collagenase type I in calcium-free OR2 solution) for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with OR2 solution and then transfer them to ND96 solution.
-
Inject each oocyte with cRNA encoding a pseudo-wild-type KCNQ1 construct suitable for VCF (e.g., KCNQ1-C214A/G219C/C331A). The G219C mutation is introduced as a site for fluorescent labeling.
-
Incubate the injected oocytes at 18°C for 2-4 days to allow for channel expression.
2. Fluorescent Labeling
-
Prepare a stock solution of a sulfhydryl-reactive fluorescent probe (e.g., tetramethylrhodamine-5-maleimide, TMRM) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the fluorescent probe in a labeling solution (e.g., a high potassium solution to bring the membrane potential to 0 mV and facilitate labeling of the S3-S4 linker in the activated state).
-
Incubate the oocytes in the labeling solution in the dark for 20-30 minutes at room temperature.
-
After incubation, wash the oocytes extensively with ND96 solution to remove any unbound dye.
3. Two-Electrode Voltage Clamp (TEVC) and VCF Recording
-
Place a labeled oocyte in a recording chamber continuously perfused with ND96 bath solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Use a TEVC amplifier to clamp the oocyte membrane potential and record the resulting ionic currents.
-
Simultaneously, use a fluorescence microscopy setup (e.g., an inverted microscope with a photodiode or photomultiplier tube) to record the fluorescence emission from the labeled site on the oocyte.
-
Control Recordings:
-
Apply a series of voltage steps to elicit channel gating and record both the ionic current and the fluorescence signal. A typical protocol might involve holding the membrane potential at -80 mV and applying depolarizing steps from -100 mV to +60 mV in 20 mV increments.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution into the ND96 bath solution to the desired final concentration (e.g., 1 µM).
-
Perfuse the recording chamber with the this compound-containing solution.
-
-
Post-ML277 Recordings:
-
After a stable effect of this compound is observed (typically within a few minutes), repeat the same voltage protocol used for the control recordings.
-
4. Data Analysis
-
Analyze the recorded current and fluorescence traces.
-
For the G-V relationship, measure the tail current amplitude at a fixed repolarizing potential following the depolarizing steps and plot it as a function of the prepulse potential. Fit the data with a Boltzmann function to determine the V1/2 and slope factor.
-
For the F-V relationship, measure the change in fluorescence intensity (ΔF) at the end of each depolarizing step and plot it as a function of the voltage. Fit the data with a Boltzmann function.
-
Analyze the activation and deactivation kinetics by fitting the time course of the current and fluorescence signals with exponential functions.
Solutions:
-
OR2 Solution (Calcium-Free): 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8.
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6.
Logical Relationship Diagram: Interpreting VCF Data for this compound
References
- 1. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 4. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peer review in this compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
Application Notes and Protocols for Patch-Clamp Recording of KCNQ1 Currents with ML277
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for studying the effects of the KCNQ1 activator, ML277, using patch-clamp electrophysiology. The protocols and data presented are intended to assist researchers in academia and the pharmaceutical industry in characterizing the modulatory effects of this compound on KCNQ1 channels.
Introduction
KCNQ1 (Kv7.1) is a voltage-gated potassium channel crucial for cardiac repolarization, and its dysfunction is linked to cardiac arrhythmias such as Long QT syndrome.[1] this compound is a potent and selective activator of the KCNQ1 channel.[1][2] It enhances the KCNQ1 current amplitude and slows down the deactivation of the channel.[1] Notably, this compound shows high specificity for KCNQ1 over other cardiac ion channels like hERG, Nav1.5, and Cav1.2, making it a promising candidate for therapeutic development.[2][3] This document outlines the necessary protocols for recording KCNQ1 currents in the presence of this compound and summarizes the expected quantitative effects.
Mechanism of Action
This compound modulates KCNQ1 gating by specifically enhancing the fully activated open state (AO) of the channel.[2] Upon membrane depolarization, the KCNQ1 channel transitions through an intermediate open state (IO) and a fully activated open state. This compound selectively potentiates the currents associated with the AO state, leading to a significant increase in overall current amplitude.[2] This specific enhancement of the AO state is achieved by modulating the coupling between the voltage-sensing domain (VSD) and the channel pore.[2] Interestingly, the presence of the KCNE1 auxiliary subunit, which co-assembles with KCNQ1 to form the IKs current in the heart, reduces the channel's sensitivity to this compound.[1][3][4]
Experimental Protocols
Cell Preparation
Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ1 channels are recommended for these experiments.[3][5] Cells should be cultured under standard conditions and passaged regularly to ensure optimal health and channel expression. For transient transfections, the appropriate plasmid ratios of KCNQ1 and KCNE1 (if studying the complex) should be used.[3]
Electrophysiological Recording
Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 0.5-3 MΩ when filled with intracellular solution are suitable for these recordings.[2]
Solutions:
| Solution Type | Composition |
| Extracellular (Bath) Solution | ND96 solution containing: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, adjusted to pH 7.4 with NaOH. |
| Intracellular (Pipette) Solution | 3 M KCl for two-electrode voltage clamp (TEVC) in Xenopus oocytes.[2] For whole-cell patch clamp, a typical solution would contain (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.2 with KOH. |
| This compound Stock Solution | A stock solution of this compound (e.g., 10 mM in DMSO) should be prepared and diluted to the final desired concentration in the extracellular solution just before application. |
Voltage-Clamp Protocol
The following voltage-clamp protocols are commonly used to study the effects of this compound on KCNQ1 currents:
-
Activation Protocol:
-
Hold the cell at a membrane potential of -80 mV or -90 mV.[3][4][6]
-
Apply depolarizing voltage steps from -70 mV to +50 mV or +80 mV in 10 mV increments for 2 to 4 seconds.[3][4][6]
-
Follow the depolarizing step with a hyperpolarizing step to -40 mV or -50 mV to record tail currents.[2][4][6]
-
An interpulse interval of 10 to 15 seconds is recommended.[4][6]
-
-
Inactivation Protocol:
-
To study inactivation, tail currents are recorded upon repolarization to -120 mV after a series of 2-second depolarizing pulses from -70 mV to +50 mV in 10 mV increments.[3]
-
Data Analysis
The recorded currents are analyzed to determine the effects of this compound on various channel properties. The conductance-voltage (G-V) relationship is typically determined by normalizing the tail current amplitudes to the maximal tail current and fitting the data with a Boltzmann function.[3] The half-maximal activation voltage (V1/2) and the slope factor (k) can be derived from this fit.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on KCNQ1 currents as reported in the literature.
| Parameter | Control | With this compound (0.3 µM) | Reference |
| Half-Maximal Activation Voltage (V1/2) | -16.76 ± 0.68 mV | -32.68 ± 1.27 mV | [3] |
| Maximal Conductance (Gmax) Increase | - | ~6-fold increase | [3] |
| EC50 for KCNQ1 | - | 200 ± 20 nM | [3][5] |
| Parameter | Control | With this compound (1 µM) | Reference |
| Half-Maximal Activation Voltage (V1/2) | -20.9 ± 2.3 mV | Concentration-dependent leftward shift | [4][6] |
| Tail Current Increase at +60 mV | - | 8.5 ± 1.8-fold | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp recording of KCNQ1 with this compound.
Signaling Pathway of this compound Action on KCNQ1
Caption: Proposed mechanism of this compound action on the KCNQ1 channel.
References
- 1. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of ML277 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and use of stock solutions of ML277, a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule compound that acts as a highly selective activator of the voltage-gated potassium channel KCNQ1, also known as Kv7.1.[1][2][3] It exhibits an EC50 value of approximately 260 nM.[1][2][3][4] this compound displays remarkable selectivity, with over 100-fold greater potency for KCNQ1 compared to other potassium channels such as KCNQ2, KCNQ4, and hERG.[1][2][4] In cellular and tissue models, this compound has been shown to augment the slowly activating delayed rectifier potassium current (IKs) in cardiomyocytes, leading to a shortening of the action potential duration.[1][5][6] This makes it a valuable pharmacological tool for studying the physiological roles of KCNQ1 channels and for investigating potential therapeutic strategies for cardiac arrhythmias, such as Long QT syndrome.[5][7]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 471.59 g/mol | [1][2][8] |
| Molecular Formula | C₂₃H₂₅N₃O₄S₂ | [1][2][8] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥98% | [1] |
| CAS Number | 1401242-74-7 | [1][8] |
| Solubility in DMSO | ≥ 56 mg/mL (118.75 mM) | [8] |
| Soluble to 100 mM | [1] | |
| 94 mg/mL (199.32 mM) | [3] | |
| Solubility in Ethanol | 2 mg/mL | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in PBS | Limited; shows instability at 24 and 48 hours | [4] |
Signaling Pathway of this compound Action
This compound directly targets the KCNQ1 potassium channel, which is a voltage-gated channel crucial for the repolarization phase of the cardiac action potential. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound on the KCNQ1 channel.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.716 mg of this compound (Molecular Weight = 471.59 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve this compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots as recommended in the storage table below.
This protocol outlines the preparation of a 10 µM working solution from the 10 mM stock solution. This is a common concentration used in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed.
-
C1 = Concentration of stock solution (10 mM)
-
V1 = Volume of stock solution to be determined
-
C2 = Desired final concentration of working solution (10 µM)
-
V2 = Desired final volume of working solution (e.g., 1 mL)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Prepare Working Solution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of the experimental buffer or cell culture medium to obtain a final volume of 1 mL with a concentration of 10 µM.
-
Mix and Use: Gently mix the working solution by pipetting up and down or by gentle vortexing. The working solution is now ready for use in your experiment. It is important to note that the stability of this compound in aqueous solutions like PBS is limited, and it is recommended to prepare fresh working solutions for each experiment and use them promptly.[4]
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Storage and Stability
Proper storage of this compound as a solid and in solution is critical to maintain its activity. The following table provides recommended storage conditions.
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | 3 years | [8] |
| 4°C | 2 years | [8] | |
| Stock Solution in DMSO | -80°C | 2 years | [3][8] |
| -20°C | 1 year | [3][8] |
Note: It is strongly advised to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[3]
References
- 1. ML 277 | Voltage-gated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML277 in In Vitro Cardiac Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ML277 in in vitro cardiac research models. This compound is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel, which is a critical component of the slowly activating delayed rectifier potassium current (IKs) in cardiomyocytes.[1] Understanding its effects is paramount for studies related to cardiac electrophysiology, cardioprotection, and arrhythmia.
Mechanism of Action
This compound potentiates the IKs current by modulating the KCNQ1 channel.[1] In the heart, KCNQ1 associates with the KCNE1 subunit to form the IKs channel, which plays a crucial role in the repolarization phase of the cardiac action potential.[2][3][4] this compound has been shown to specifically enhance the fully activated open state of the KCNQ1 channel, leading to an increased potassium efflux.[2][3][4] This results in a shortening of the action potential duration (APD) and a reduction in intracellular calcium accumulation during each cardiac cycle.[5] Notably, this compound is selective for KCNQ1 and has been reported to have no significant effect on other cardiac ion channels such as hERG, Nav1.5, and Cav1.2.[1]
Signaling Pathway of this compound in Cardiomyocytes
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Langendorff Perfusion with ML277 in Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic heart disease remains a leading cause of mortality worldwide.[1][2][3] The Langendorff isolated heart perfusion system is a cornerstone ex vivo model for studying cardiac physiology and pathophysiology, particularly in the context of ischemia-reperfusion (I/R) injury.[4] This model allows for the controlled investigation of therapeutic interventions in the absence of systemic influences.[5] ML277 is a potent and selective potentiator of the slowly activating voltage-gated potassium current (IKs), which plays a crucial role in cardiac repolarization.[1][2][3][6] Recent studies have demonstrated the cardioprotective effects of this compound in reducing infarct size and improving functional recovery following ischemia.[1][2][3][6]
These application notes provide a detailed protocol for utilizing the Langendorff perfusion system to investigate the effects of this compound on cardiac ischemia-reperfusion injury. The included methodologies, data presentation, and signaling pathway diagrams are intended to guide researchers in designing and executing robust and reproducible experiments in this critical area of cardiovascular research.
Signaling Pathway of this compound in Cardioprotection
This compound exerts its cardioprotective effects by modulating the action potential duration through the potentiation of the IKs current.[1][2] The IKs channel is formed by the KCNQ1 (Kv7.1) and KCNE1 subunits. By activating this channel, this compound increases the repolarizing potassium current, leading to a shortening of the action potential duration. This, in turn, is proposed to reduce calcium influx during ischemia and reperfusion, thereby mitigating calcium overload-induced cell death and reducing infarct size.[1]
Experimental Protocols
Langendorff Perfusion Protocol for Ischemia-Reperfusion Injury
This protocol is adapted from established methodologies for inducing ischemia-reperfusion injury in an isolated rat heart model.[7][8]
1. Animal Preparation and Heart Excision:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Administer heparin to prevent blood coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
2. Cannulation and Perfusion Setup:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).[7]
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
3. Ischemia-Reperfusion Protocol:
-
Stabilization (Acclimatization): Perfuse the heart for a period of 20-60 minutes to allow for stabilization of hemodynamic parameters.[1][7]
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30-40 minutes).[1][7] For regional ischemia, the left anterior descending (LAD) coronary artery can be ligated.[1]
-
Reperfusion: Restore perfusion and continue for a period of 60-180 minutes.[7][9]
Experimental Workflow for this compound Administration
Administration of this compound:
This compound can be administered at various time points to investigate its therapeutic window:
-
Throughout the entire protocol: To assess its prophylactic effects.[1]
-
During the ischemic period: To evaluate its effect during oxygen deprivation.[1]
-
At the onset of reperfusion: To mimic a clinical scenario where treatment is initiated after the ischemic event.[1][2][3]
The compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the Krebs-Henseleit buffer to achieve the desired final concentration.
4. Measurement of Infarct Size:
-
At the end of the reperfusion period, the heart is removed from the apparatus.
-
The ventricles are sliced and incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.[1][7]
-
The areas of the infarcted and total ventricular tissue are quantified using imaging software.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on infarct size in a rat model of ischemia-reperfusion injury.
Table 1: Effect of this compound on Infarct Size When Administered Throughout the Protocol
| Treatment Group | Concentration (µM) | Infarct Size (% of Risk Zone) |
| Control | - | ~45% |
| This compound | 0.1 | No significant reduction |
| This compound | 0.3 | Significantly reduced |
| This compound | 1 | Significantly reduced |
Data adapted from a study by Brennan et al.[1]
Table 2: Effect of this compound on Infarct Size with Different Administration Timings
| Treatment Group | Administration Timing | Infarct Size (% of Risk Zone) |
| Control | - | ~45% |
| This compound (1 µM) | 20 min into ligation | Significantly reduced |
| This compound (1 µM) | On reperfusion only | Significantly reduced |
Data adapted from a study by Brennan et al.[1]
Conclusion
The Langendorff perfusion model provides a powerful platform to investigate the cardioprotective effects of novel therapeutic agents like this compound. The potentiation of the IKs current by this compound represents a promising strategy for mitigating ischemia-reperfusion injury.[1][2][3][6] The protocols and data presented herein offer a comprehensive guide for researchers to explore the therapeutic potential of this compound and other IKs channel modulators in the context of ischemic heart disease. Careful adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible results that can be translated into future clinical applications.
References
- 1. Slowly activating voltage-gated potassium current potentiation by this compound is a novel cardioprotective intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Slowly activating voltage-gated potassium current potentiation by this compound is a novel cardioprotective intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. 2.2.1. Ischemia/Reperfusion on Langendorff Isolated and Perfused Heart [bio-protocol.org]
- 8. Langendorff Perfusion and Ischemia-Reperfusion Injury Ex Vivo [bio-protocol.org]
- 9. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
ML277: A Potent Tool for Investigating and Mitigating Drug-Induced Arrhythmias
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML277 is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel, a critical component of the slowly activating delayed rectifier potassium current (IKs) in the heart.[1] The IKs current plays a crucial role in cardiac repolarization, and its dysfunction is implicated in several cardiac arrhythmias, including drug-induced long QT syndrome (LQTS).[1][2] this compound has emerged as a valuable pharmacological tool for studying the physiological role of IKs and for exploring potential therapeutic strategies against arrhythmias. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of drug-induced arrhythmias.
Mechanism of Action
This compound selectively enhances the activity of the KCNQ1 channel.[1][2] It specifically modulates the voltage-sensor and pore coupling of the channel, favoring the open state and thereby increasing the IKs current.[1][3] This leads to a shortening of the action potential duration (APD) in cardiomyocytes, which can counteract the pathological APD prolongation caused by many arrhythmogenic drugs.[1][4] A key feature of this compound is its high selectivity for KCNQ1 over other cardiac ion channels, such as hERG, Nav1.5, and Cav1.2, minimizing off-target effects.[1][2][5]
Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound from various studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC50 (KCNQ1 activation) | 260 nM | Mammalian cells | [1] |
| Selectivity | >100-fold vs. KCNQ2, KCNQ4, hERG | Various |
Table 2: Electrophysiological Effects of this compound on KCNQ1/IKs Current
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| Current Amplitude | 194 ± 19% increase | 10 µM | WT KCNQ1 | [2] |
| Deactivation Kinetics (τ) | 385 ± 58% increase | 10 µM | WT KCNQ1 | [2] |
| Voltage of Half-Maximal Activation (V1/2) | Leftward shift by 16 mV | 0.3 µM | CHO cells expressing KCNQ1 | [6] |
| Tail Current Amplitude | 8.5 ± 1.8-fold increase | 1 µM | KCNQ1 | [4] |
Table 3: Effects of this compound on Cardiac Action Potential Duration (APD)
| Cell Type | Effect on APD | Concentration | Reference |
| Human iPSC-derived Cardiomyocytes | Shortening | Not specified | [1][4] |
| Guinea Pig Cardiomyocytes | Shortening | Not specified | [1][4] |
| Rabbit Atrial Myocytes | Shortening | 1 µM | [7] |
| Canine Ventricular Cardiomyocytes | Shortening | Not specified | [4][8] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on cardiac electrophysiology.
Protocol 1: Whole-Cell Patch Clamp Electrophysiology to Measure IKs Current
This protocol is designed to measure the effect of this compound on the IKs current in isolated cardiomyocytes or heterologous expression systems (e.g., CHO cells expressing KCNQ1).
Materials:
-
Isolated cardiomyocytes or cultured cells expressing KCNQ1
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaohm seal. Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps from -70 mV to +50 mV in 10-mV increments for 2 seconds.
-
Follow each depolarizing step with a hyperpolarizing step to -120 mV to record tail currents.
-
-
Data Acquisition (Control): Record baseline IKs currents using the voltage clamp protocol.
-
Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 0.3 µM). Allow 7-10 minutes for the drug effect to stabilize.[6]
-
Data Acquisition (this compound): Repeat the voltage clamp protocol to record IKs currents in the presence of this compound.
-
Data Analysis:
-
Measure the peak current amplitude during the depolarizing steps and the tail current amplitude.
-
Fit the normalized tail current amplitudes to a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
Analyze the deactivation kinetics by fitting the tail current decay to an exponential function.
-
Protocol 2: Action Potential Recording in Cardiomyocytes
This protocol describes how to measure the effect of this compound on the action potential duration in isolated cardiomyocytes using the current-clamp mode of the patch clamp technique.
Materials:
-
Isolated cardiomyocytes
-
Same equipment and solutions as in Protocol 1
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Switch to Current-Clamp Mode: After establishing the whole-cell configuration, switch the amplifier to the current-clamp mode.
-
Elicit Action Potentials (Control): Inject brief suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) to elicit action potentials at a steady-state frequency (e.g., 1 Hz). Record baseline action potentials.
-
Application of this compound: Perfuse the chamber with the external solution containing this compound.
-
Elicit Action Potentials (this compound): After drug equilibration, elicit and record action potentials under the same stimulation protocol.
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) before and after the application of this compound.
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 3. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 4. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing ML277 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML277 is a potent and selective small-molecule activator of the voltage-gated potassium channel KCNQ1 (Kv7.1).[1][2][3] The KCNQ1 channel is crucial for the repolarization phase of the cardiac action potential and is also expressed in various epithelial tissues.[4] this compound has garnered significant interest as a potential therapeutic agent for conditions such as Long QT syndrome (LQTS) and as a cardioprotective agent.[1][5][6][7] These application notes provide detailed protocols for experimental models to test the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action and Signaling Pathway
This compound enhances the activity of the KCNQ1 channel. Its mechanism involves the specific enhancement of the fully activated open state of the channel.[5][6][7] The compound is most effective on homomeric KCNQ1 channels or heteromeric channels with unsaturated KCNE1 β-subunit association.[1][2][5][8] When KCNQ1 is fully saturated with KCNE1 to form the slow delayed rectifier potassium current (IKs), the efficacy of this compound is reduced.[1][5][8] The potentiation of KCNQ1 by this compound leads to an increased potassium efflux, which in cardiomyocytes, results in a shorter action potential duration and reduced intracellular calcium accumulation.[1]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line/System | Assay | Parameter | Control | This compound (1 µM) | Reference |
| Rat Ventricular Myocytes | Patch Clamp | Peak Current Amplitude | Normalized to 1 | Increased | [1] |
| Rat Ventricular Myocytes | Patch Clamp | APD90 | Baseline | Significantly Shortened | [1] |
| Rat Ventricular Myocytes | Calcium Imaging | Ca2+ Transient Amplitude | Baseline | Reduced | [1] |
| CHO cells expressing KCNQ1 | Patch Clamp | EC50 | - | 200 ± 20 nM | [8] |
| Xenopus oocytes expressing KCNQ1 | Two-Electrode Voltage Clamp | V50 of Activation | -26.8 ± 0.6 mV | -20.3 ± 0.6 mV | [5] |
| Human iPSC-derived Cardiomyocytes | Patch Clamp | Action Potential Duration | Baseline | Significantly Shortened | [8] |
Table 2: Ex Vivo Efficacy of this compound
| Model | Intervention | Parameter | Control | This compound | Reference |
| Langendorff-perfused rat heart | Ischemia/Reperfusion | Infarct Size | Baseline | Significantly Reduced (>300 nM) | [3] |
Experimental Protocols
In Vitro Models
This protocol is the gold standard for characterizing the effects of this compound on KCNQ1 channel currents.[9][10][11]
Objective: To measure the effect of this compound on the current-voltage relationship and gating kinetics of KCNQ1 channels.
Materials:
-
Cells expressing KCNQ1 (e.g., HEK293, CHO, or isolated cardiomyocytes).[1][5][8][12]
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH).
-
This compound stock solution (in DMSO).
Procedure:
-
Culture cells expressing KCNQ1 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline KCNQ1 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -60 mV to +60 mV in 10 mV increments).
-
Perfuse the chamber with external solution containing the desired concentration of this compound (e.g., 1 µM).
-
After a stable effect is reached (typically 5-10 minutes), record KCNQ1 currents again using the same voltage-step protocol.
-
Analyze the data to determine changes in current amplitude, activation kinetics, and the voltage-dependence of activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. The Epithelial Inward Rectifier Channel Kir7.1 Displays Unusual K+ Permeation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Patch Clamp Protocol [labome.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML277 Concentration for Maximal KCNQ1 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ML277 for maximal and reliable activation of the KCNQ1 potassium channel.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: Based on published data, a starting concentration in the range of 100 nM to 1 µM is recommended. The reported EC50 for this compound on KCNQ1 channels is approximately 260 nM[1]. Many studies have successfully used concentrations of 0.3 µM and 1 µM to elicit significant activation[2][3].
Q2: Why am I not observing a significant effect of this compound on my KCNQ1 currents?
A2: Several factors could contribute to a lack of this compound efficacy. A primary consideration is the co-expression of the KCNE1 subunit. This compound is significantly less effective when KCNQ1 is saturated with KCNE1[2][3]. Ensure your expression system has an appropriate KCNQ1:KCNE1 ratio if you intend to study the IKs current. Other factors to consider are the cell type used, as effects can vary between expression systems like CHO cells and Xenopus oocytes, and the specific voltage protocol employed[2][4]. Refer to the --INVALID-LINK-- for more detailed guidance.
Q3: Does this compound affect the voltage-dependence of KCNQ1 activation?
A3: The effect of this compound on the voltage-dependence of KCNQ1 activation can be complex and may depend on the experimental conditions. Some studies report a leftward shift in the voltage-conductance (G-V) relationship, indicating activation at more negative potentials[3]. However, other studies have observed a slight rightward shift[4]. It is crucial to perform a full G-V analysis to characterize the effect in your specific experimental system.
Q4: What is the mechanism of action of this compound on KCNQ1?
A4: this compound is a positive allosteric modulator of the KCNQ1 channel. It specifically enhances the transition to and stabilizes the fully activated-open (AO) state of the channel without significantly affecting the intermediate-open (IO) state[2][4]. This leads to an increase in the maximal channel conductance and a slowing of the deactivation kinetics.
Q5: Is this compound selective for KCNQ1?
A5: Yes, this compound exhibits high selectivity for KCNQ1 over other KCNQ channel subtypes, such as KCNQ2 and KCNQ4, with over 100-fold selectivity[1].
Q6: What is "current rundown" and how can I prevent it when recording KCNQ1 currents?
A6: "Current rundown" refers to the gradual decrease in current amplitude over the course of a whole-cell patch-clamp recording. This can be caused by the dialysis of essential intracellular components into the patch pipette. To mitigate rundown when recording KCNQ1 currents, it is recommended to include ATP and GTP in the intracellular solution to support channel phosphorylation and trafficking. Maintaining a stable recording environment and using high-quality reagents are also crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal effect of this compound | 1. High KCNE1 expression: this compound is less effective on KCNQ1 channels saturated with the KCNE1 subunit.[2][3] 2. Incorrect this compound concentration: The concentration may be too low to elicit a response. 3. Compound degradation: Improper storage or handling of this compound can lead to loss of activity. 4. Cell type variability: The effect of this compound can differ between cell lines (e.g., CHO vs. HEK293) and expression systems (Xenopus oocytes).[2][4] | 1. If studying the IKs current, titrate the KCNQ1:KCNE1 transfection ratio to achieve unsaturated conditions. For maximal this compound effect, express KCNQ1 alone. 2. Perform a dose-response curve starting from 10 nM up to 10 µM. 3. Store this compound stock solutions at -20°C or -80°C in an appropriate solvent like DMSO. Prepare fresh working dilutions daily. 4. Validate your findings in a secondary expression system if possible. |
| High variability between cells | 1. Inconsistent transfection efficiency: The levels of KCNQ1 and KCNE1 expression can vary from cell to cell. 2. Cell health: Unhealthy cells will exhibit unstable currents. 3. Incomplete drug perfusion: The cell may not be fully exposed to the this compound-containing solution. | 1. Optimize your transfection protocol for consistent expression levels. Consider using a fluorescent marker to identify successfully transfected cells. 2. Only record from healthy cells with a smooth membrane appearance and stable baseline currents. 3. Ensure your perfusion system provides rapid and complete exchange of the extracellular solution around the patched cell. |
| Current rundown | 1. Washout of intracellular factors: Essential molecules for channel function (e.g., ATP, GTP, PIP2) can be dialyzed out by the patch pipette. 2. Poor seal quality: An unstable gigaohm seal can lead to current instability. | 1. Supplement your intracellular solution with 2-5 mM ATP and 0.1-0.5 mM GTP. Consider using the perforated patch technique to preserve the intracellular milieu. 2. Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration. |
| Unexpected changes in current kinetics | 1. Voltage protocol: The specific voltage steps and durations can influence the observed kinetics. This compound primarily affects the AO state, which is favored by longer and more depolarized pulses.[4] 2. Solvent effects: High concentrations of the vehicle (e.g., DMSO) can have non-specific effects on ion channels. | 1. Use a voltage protocol that sufficiently activates the AO state (e.g., depolarizing steps to +40 mV or higher for at least 2 seconds). 2. Keep the final concentration of DMSO in your recording solution below 0.1%. Always test the effect of the vehicle alone as a control. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KCNQ1 Activation by this compound in CHO Cells
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in a suitable medium (e.g., F-12K Medium with 10% FBS).
-
Transiently transfect cells with plasmids encoding human KCNQ1 and, if desired, KCNE1 using a lipid-based transfection reagent. For studying the effect of this compound on KCNQ1 alone, omit the KCNE1 plasmid. To study the IKs current, a KCNQ1:KCNE1 plasmid ratio of 1:1 or 1:0.5 can be used to achieve varying degrees of KCNE1 association.
-
Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Prepare fresh dilutions of this compound in the extracellular solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) with a transfected CHO cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit KCNQ1 currents. A typical protocol is to step from -80 mV to +60 mV in 20 mV increments for 2-4 seconds, followed by a repolarizing step to -40 mV to record tail currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with the this compound-containing solution until a steady-state effect is observed (typically 5-10 minutes).
-
Record currents in the presence of this compound using the same voltage protocol.
-
Perform a washout with the control extracellular solution to assess the reversibility of the effect.
4. Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing step and the peak tail current amplitude.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships. The conductance (G) can be calculated from the tail current amplitude (I) using the equation G = I / (V_m - V_rev), where V_m is the repolarization potential and V_rev is the reversal potential for potassium.
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂) and the slope factor (k).
-
To determine the EC50, apply a range of this compound concentrations and plot the normalized current potentiation against the logarithm of the concentration. Fit the data with a Hill equation.
Quantitative Data Summary
| Parameter | Value | Cell Type / Conditions | Reference |
| This compound EC₅₀ | ~260 nM | KCNQ1 expressed in CHO cells | [1] |
| This compound EC₅₀ | 200 ± 20 nM | KCNQ1 expressed in CHO cells | [5] |
| Fold Current Increase (1 µM this compound) | 8.5 ± 1.8-fold at +60 mV | KCNQ1 in TSA cells | [3] |
| Fold Current Increase (10 µM this compound) | 194 ± 19% | WT KCNQ1 in Xenopus oocytes | |
| Effect of KCNE1 | Efficacy of this compound is progressively reduced with increasing KCNE1 expression. | KCNQ1/KCNE1 in CHO cells | [3] |
Signaling Pathways and Workflows
Caption: KCNQ1 channel gating and this compound modulation.
Caption: Workflow for optimizing this compound concentration.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of external K+ sensitivity of KCNQ1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming ML277 Solubility Issues in Aqueous Buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML277. Our aim is to help you overcome common solubility challenges in aqueous buffers and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is practically insoluble in water.[1] Therefore, we recommend using high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions. It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:
-
Direct Dilution: Instead of diluting the DMSO stock in an intermediate aqueous solution, add the stock solution directly to the final assay medium containing all components (e.g., proteins, serum). These components can help stabilize the compound and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 1%, and often as low as 0.1%) to minimize its potential off-target effects and reduce the risk of precipitation.
-
Sonication: If you observe visible precipitation, in-well sonication of your assay plate can help redissolve the compound. However, be aware that precipitation may not always be visible to the naked eye.
-
Vortexing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.
Q3: How long is this compound stable in an aqueous buffer like PBS?
A3: The stability of this compound in aqueous buffers is limited. Studies have shown that in Phosphate Buffered Saline (PBS) with a DMSO concentration below 0.1%, this compound is stable for up to 90 minutes at 23°C. Significant instability is observed at 24 and 48-hour time points. Therefore, it is recommended to prepare fresh working solutions and use them within an hour of preparation for in vitro experiments.
Q4: What is the optimal storage condition for this compound stock solutions?
A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 47.16 - 94 | 100 - 199.32 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 2 | 4.24 | |
| Water | Insoluble | Insoluble | |
| PBS (pH 7.2) | Not specified | Not specified | Limited stability; stable for up to 90 minutes at 23°C with <0.1% DMSO. |
Molecular Weight of this compound is 471.59 g/mol .
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Warm the this compound Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 471.59), you would add 212 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of this compound Working Solution in Aqueous Buffer
This protocol is designed to minimize precipitation when preparing a working solution of this compound for a cell-based assay.
-
Prepare Assay Medium: Prepare your final volume of aqueous assay buffer or cell culture medium.
-
Calculate Dilution: Determine the volume of the this compound DMSO stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains below 1%.
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional but Recommended): If a very high dilution factor is required, perform an intermediate dilution of the stock solution in fresh DMSO.
-
Final Dilution: While vortexing the assay medium, add the calculated volume of the this compound DMSO stock solution directly to the medium. This rapid mixing is crucial for preventing localized high concentrations of this compound that can lead to precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately, ideally within one hour, to avoid degradation and precipitation.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
ML277 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML277. The information focuses on potential off-target effects at high concentrations and provides guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective activator of the voltage-gated potassium channel KCNQ1 (Kv7.1).[1] It enhances the activity of the KCNQ1 channel, which is crucial for cardiac repolarization.[2][3] The half-maximal effective concentration (EC50) for this compound on KCNQ1 is approximately 260 nM.[1]
Q2: What is the known selectivity profile of this compound?
This compound exhibits high selectivity for KCNQ1 over other ion channels. It has been shown to have little to no effect on other important cardiac ion channels, including hERG, Nav1.5, and Cav1.2, as well as other KCNQ isoforms such as KCNQ2 and KCNQ4, at concentrations effective for KCNQ1 activation.[1][2] This high specificity makes it a valuable tool for studying KCNQ1 function.[2]
Q3: Are there any known off-target effects of this compound at high concentrations?
Publicly available data does not extensively detail specific off-target effects of this compound at high concentrations. While this compound is known for its high selectivity at its effective concentrations, it has been noted that the specificity of this compound might change at high concentrations.[2] As with any small molecule, the potential for off-target activity increases with concentration. Researchers should exercise caution and employ appropriate controls when using this compound at concentrations significantly above its EC50 for KCNQ1.
Q4: How does the presence of the KCNE1 subunit affect this compound activity?
The KCNE1 subunit, which co-assembles with KCNQ1 to form the IKs current in the heart, significantly reduces the sensitivity of the channel to this compound.[3] When high levels of KCNE1 are expressed with KCNQ1, the complex can become insensitive to this compound.[3] This is an important consideration for researchers working with cell lines or tissues where KCNQ1 and KCNE1 are co-expressed.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound, particularly when using high concentrations.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype or assay result at high this compound concentrations (>10 µM) | Potential off-target effects. | 1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a structurally unrelated KCNQ1 activator as a control to see if the same phenotype is observed. 3. If possible, use a KCNQ1 knockout/knockdown system to verify if the effect is independent of the intended target. |
| Precipitation of the compound in experimental media. | Poor solubility of this compound at high concentrations. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. 2. Ensure the final concentration of the solvent in the assay medium is low (typically <0.1%) and consistent across all conditions. 3. Visually inspect the media for any signs of precipitation after adding this compound. |
| Variability in the magnitude of the response to this compound. | Differences in KCNQ1/KCNE1 expression levels between experimental systems. | 1. Characterize the expression levels of both KCNQ1 and KCNE1 in your model system. 2. Be aware that the stoichiometry of KCNQ1 to KCNE1 can influence the effect of this compound.[3] |
| No effect of this compound in a system expected to express KCNQ1. | Presence of saturating levels of KCNE1, or the specific KCNQ1 splice variant is not responsive. | 1. Confirm the functional expression of KCNQ1 using electrophysiology or other functional assays. 2. Consider that high KCNE1 co-expression can render the channel insensitive to this compound.[3] |
Experimental Protocols
General Protocol for Assessing this compound Specificity
To investigate potential off-target effects of this compound, a counterscreening approach is recommended. This involves testing the compound against a panel of relevant targets, particularly other ion channels and kinases.
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Transfection:
-
Use cell lines (e.g., HEK293, CHO) stably or transiently expressing the target of interest (e.g., KCNQ1) and potential off-targets (e.g., hERG, Nav1.5, Cav1.2).
-
-
Electrophysiology Assay (Patch Clamp):
-
Culture cells on glass coverslips for electrophysiological recordings.
-
Perform whole-cell patch-clamp recordings to measure ionic currents.
-
Establish a baseline recording in the absence of the compound.
-
Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 1 µM for on-target effects, and higher concentrations for off-target assessment).
-
Record the changes in current amplitude and channel kinetics.
-
A voltage protocol appropriate for the specific ion channel being studied should be used. For example, for KCNQ1, depolarizing voltage steps can be applied to activate the channels.[2]
-
-
Data Analysis:
-
Measure the current at a specific voltage before and after the application of this compound.
-
Construct a dose-response curve by plotting the percentage of current activation or inhibition against the concentration of this compound.
-
Calculate the EC50 or IC50 values to quantify the potency of this compound on the target and off-targets.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results with ML277 in Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable results when using the KCNQ1 potassium channel activator, ML277, in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule activator of the KCNQ1 (also known as Kv7.1) voltage-gated potassium channel. Its primary mechanism of action is to enhance the fully activated open state (AO state) of the KCNQ1 channel, leading to an increase in potassium ion (K+) efflux.[1] This modulation of K+ flow can affect cellular membrane potential and excitability.
Q2: Why do I see different effects of this compound in various cell lines?
The variability in this compound's effects across different cell lines is often due to the differential expression of KCNQ1 and its regulatory β-subunit, KCNE1. The presence and stoichiometry of KCNE1 can significantly alter the pharmacology of the KCNQ1 channel, often reducing the potency of this compound.[1] Therefore, cell lines with high endogenous KCNE1 expression may show a diminished response to this compound. Other factors include the presence of other KCNE family members (KCNE2, KCNE3, etc.), post-translational modifications of the KCNQ1 channel, and the cellular lipid environment (e.g., PIP2 levels), all of which can vary between cell types.
Q3: What are the expected effects of this compound on cellular function?
By activating KCNQ1 channels, this compound is expected to hyperpolarize the cell membrane or accelerate repolarization after a depolarization event. In excitable cells like cardiomyocytes, this can lead to a shortening of the action potential duration. In non-excitable cells, the increased K+ efflux can influence processes such as cell volume regulation and electrolyte transport.
Q4: What is a typical effective concentration range for this compound?
The EC50 (half-maximal effective concentration) of this compound for KCNQ1 channels is typically in the sub-micromolar range. However, this can vary significantly depending on the experimental conditions and the cell line being used, particularly the expression level of KCNE1. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.
Q5: Are there any known off-target effects of this compound?
This compound is known for its high selectivity for KCNQ1 over other KCNQ isoforms and other cardiac ion channels. However, as with any small molecule, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated by KCNQ1 activation.
Troubleshooting Guide
Encountering variability in your experiments with this compound is a common challenge. The following table outlines potential issues, their likely causes, and suggested solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Low or absent KCNQ1 expression in the cell line: The target channel is not present. 2. High KCNE1 expression: The presence of the regulatory subunit can reduce this compound potency.[1] 3. Incorrect this compound concentration: The concentration may be too low to elicit a response. 4. Degradation of this compound: Improper storage or handling of the compound. 5. Cell health issues: Unhealthy cells may not respond appropriately. | 1. Verify KCNQ1 expression: Use qPCR, Western blot, or immunofluorescence to confirm KCNQ1 expression in your cell line. Consider using a cell line with known KCNQ1 expression (e.g., HEK293 or CHO cells transfected with KCNQ1).[2][3] 2. Assess KCNE1 expression: Check for KCNE1 expression in your cell line. If high, you may need to use higher concentrations of this compound or choose a different cell model. 3. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal EC50 for your specific cell line and assay. 4. Ensure proper handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. 5. Monitor cell viability: Regularly check cell morphology and viability using methods like trypan blue exclusion or a cell viability assay. |
| High variability between replicates | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Edge effects in multi-well plates: Evaporation and temperature gradients can affect cells in the outer wells. 3. Inconsistent this compound treatment: Pipetting errors or uneven mixing of the compound. 4. Cell passage number: High passage numbers can lead to phenotypic drift and altered gene expression. | 1. Standardize cell seeding: Use a cell counter to ensure consistent cell numbers in each well. Allow cells to adhere and distribute evenly before treatment. 2. Minimize edge effects: Avoid using the outer wells of the plate for data collection, or fill them with sterile media or PBS to create a humidity barrier. 3. Ensure consistent treatment: Use calibrated pipettes and mix the plate gently after adding this compound to ensure even distribution. 4. Use low-passage cells: Maintain a consistent and low passage number for your cell lines to ensure reproducibility. |
| Unexpected or off-target effects | 1. High this compound concentration: Using concentrations significantly above the EC50 can lead to non-specific effects. 2. Contamination of cell culture: Mycoplasma or other microbial contamination can alter cellular physiology. 3. Interaction with other compounds in the media: Components of the cell culture media may interfere with this compound activity. | 1. Use the lowest effective concentration: Determine the EC50 from a dose-response curve and use a concentration at or near this value for your experiments. 2. Regularly test for contamination: Routinely check your cell cultures for mycoplasma and other contaminants. 3. Use appropriate controls: Include vehicle-only controls (e.g., DMSO) and consider using a KCNQ1 inhibitor as a negative control to confirm the specificity of the this compound effect. |
Experimental Protocols
This section provides a general, adaptable protocol for a cell-based assay to assess the effect of this compound on KCNQ1 activity using a membrane potential-sensitive dye. This is a non-electrophysiological method suitable for higher throughput screening.
Materials:
-
Cells of interest (e.g., HEK293 cells stably expressing KCNQ1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Membrane potential-sensitive dye (e.g., a fluorescent FRET-based or single-wavelength dye)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well black, clear-bottom microplates
-
Plate reader capable of fluorescence detection
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed your cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add the dye solution to each well and incubate for the time and temperature recommended by the manufacturer (e.g., 30-60 minutes at 37°C).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
After the dye incubation, gently remove the dye solution.
-
Add the different concentrations of this compound (and controls) to the respective wells.
-
-
Signal Measurement:
-
Immediately after adding the compound, or after a short pre-incubation period, measure the baseline fluorescence using a plate reader at the appropriate excitation and emission wavelengths for your chosen dye.
-
To induce a change in membrane potential and observe the effect of this compound, you may need to add a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), to all wells.
-
Measure the fluorescence signal again after the stimulus. The difference in signal before and after the stimulus, in the presence and absence of this compound, will indicate the compound's effect on KCNQ1 activity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Visualizations
Below are diagrams to help visualize key aspects of working with this compound.
Caption: Signaling pathway of this compound action on the KCNQ1 channel.
Caption: A typical experimental workflow for a cell-based this compound assay.
Caption: A decision tree for troubleshooting variable this compound results.
References
- 1. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant human cardiac KCNQ1/KCNE1 channels (I (Ks)) stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ML277 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ML277, a potent and selective KCNQ1 potassium channel activator. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for up to three years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO up to 100 mM.[1][3] For optimal results, it is advised to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C, where it is stable for up to one year.[2] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2] To maintain the stability of the compound, it is crucial to avoid repeated freeze-thaw cycles.[2]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is reported to be insoluble in water.[2] For experiments requiring aqueous buffers, it is common practice to first dissolve this compound in DMSO and then dilute this stock solution into the aqueous experimental medium. A study by the National Institutes of Health (NIH) has shown that this compound is stable in phosphate-buffered saline (PBS) at 23°C for a significant period (see table below for details).[5] However, the long-term stability in various aqueous buffers and at different pH values has not been extensively reported.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation products of this compound have not been detailed in the available literature, its chemical structure, which includes a sulfonamide and a piperidine carboxamide moiety, suggests potential degradation pathways. Sulfonamides can be susceptible to photodegradation, which may involve cleavage of the sulfonamide bond or extrusion of sulfur dioxide. Additionally, amide bonds, such as the one in the piperidine carboxamide structure, can undergo pH-dependent hydrolysis.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound under various conditions.
| Form | Storage Temperature | Duration | Solvent/Medium | Reported Stability/Purity |
| Solid (Powder) | -20°C | 3 years | N/A | Stable |
| Stock Solution | -80°C | 1 year | DMSO | Stable |
| Stock Solution | -20°C | 1 month | DMSO | Stable |
| In Solution | 23°C | 48 hours | PBS (pH 7.4) | >99% remaining |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer. Researchers should adapt this method to their specific experimental conditions and available equipment.
Objective: To determine the percentage of intact this compound remaining over time under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol) or buffer of interest
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the column and compound)
-
Vials for sample storage
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested.
-
Aliquot the solution into multiple vials to avoid repeated sampling from the same vial.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., specific temperature, light or dark).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.
-
Inject an appropriate volume of the sample onto the HPLC system.
-
Run the HPLC method to separate this compound from any potential degradants.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
This compound Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
KCNQ1 Channel Signaling Context in Cardiomyocytes
Caption: KCNQ1 signaling in cardiomyocytes.
References
- 1. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 2. [PDF] Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Table 2, Stability as determined for this compound at 23° C in PBS - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ML277 Experiments in Automated Patch-Clamp Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML277 in automated patch-clamp systems. Our aim is to help you navigate common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your this compound experiments.
FAQ 1: Why am I not observing any effect of this compound on my target ion channel currents?
Possible Causes and Troubleshooting Steps:
-
KCNE1 Subunit Saturation: The efficacy of this compound is highly dependent on the stoichiometry of the KCNQ1/KCNE1 complex. Studies have shown that the effect of this compound is reduced or even abolished when KCNQ1 is saturated with the KCNE1 subunit (a 4:4 stoichiometry).[1] In some native tissues and expression systems, a high ratio of KCNE1 to KCNQ1 can mask the potentiating effect of this compound.
-
Troubleshooting:
-
If using a heterologous expression system, consider adjusting the ratio of KCNQ1 to KCNE1 cDNA transfected. Lowering the amount of KCNE1 may reveal the effect of this compound.
-
Be aware that in some cell lines or native cells, the endogenous expression of KCNE1 might be high, leading to a saturated state.
-
-
-
Compound Stability and Solubility: Like many small molecules, this compound's stability and solubility in aqueous solutions can be a concern, especially in the microfluidic systems of automated patch-clamp platforms.[2] Poor solubility can lead to micro-precipitation, reducing the effective concentration of the compound delivered to the cells.[2]
-
Troubleshooting:
-
Ensure your stock solution of this compound, typically dissolved in DMSO, is properly prepared and stored.[3]
-
When diluting into the extracellular solution, ensure thorough mixing and consider the final DMSO concentration, which should ideally be kept low (e.g., <0.1%) to avoid off-target effects.
-
Some automated patch-clamp systems may benefit from the addition of a surfactant to the extracellular medium to improve the solubility of hydrophobic compounds.[2]
-
-
-
Incorrect Voltage Protocol: The effect of this compound is voltage-dependent. It specifically enhances the fully activated open state (AO) of the KCNQ1 channel, which is favored by strong depolarizations.[4][5] If your voltage protocol does not sufficiently activate the channel to the AO state, the effect of this compound may be minimal.
FAQ 2: The effect of this compound is smaller than expected or highly variable between cells.
Possible Causes and Troubleshooting Steps:
-
Variable KCNE1 Expression: In transiently transfected cells, the expression level of both KCNQ1 and KCNE1 can be highly variable from cell to cell. This can lead to a mixed population of channels with different stoichiometries, resulting in varied responses to this compound.
-
Troubleshooting:
-
If possible, use a stable cell line with controlled expression of KCNQ1 and, if applicable, KCNE1.
-
Increase the number of recorded cells to obtain statistically significant data that accounts for cell-to-cell variability.
-
-
-
Cell Health and Viability: The quality of the cell suspension is critical for successful automated patch-clamp experiments.[6] Unhealthy or clumped cells will lead to poor seal formation and inconsistent recordings.
-
Troubleshooting:
-
Follow best practices for cell culture and harvesting. Use a gentle dissociation method to obtain a single-cell suspension.[6]
-
Ensure cells are in their logarithmic growth phase and have high viability before starting the experiment.
-
-
-
Incomplete Compound Wash-in/Wash-out: The fluidics of automated patch-clamp systems can sometimes lead to incomplete solution exchange. If the compound is not reaching the cell at the intended concentration or is not being fully washed out, the observed effects will be skewed.
-
Troubleshooting:
-
Consult the manufacturer's guidelines for your specific automated patch-clamp system to optimize solution exchange protocols.
-
Include positive and negative controls in your experimental design to verify the proper functioning of the fluidics system.
-
-
FAQ 3: I observe a shift in the voltage-dependence of activation (G-V curve), but it's not what I expected.
Possible Causes and Troubleshooting Steps:
-
Unexpected G-V Shift: Unlike many other ion channel activators that cause a leftward shift in the G-V curve, this compound has been reported to cause a slight rightward shift (approximately +6 mV) in the G-V relationship of KCNQ1 channels.[4][5] A significant leftward shift might indicate an off-target effect or an issue with the experimental conditions.
-
Troubleshooting:
-
Carefully analyze your data to determine the direction and magnitude of the G-V shift.
-
Compare your results with published data for this compound on KCNQ1.[4][5][7]
-
If a large, unexpected shift is observed, re-verify the identity and purity of your this compound compound and check for potential confounding factors in your experimental solutions.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound experiments.
Table 1: this compound Potency on KCNQ1 Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 200 ± 20 nM | CHO cells expressing KCNQ1 | [7] |
| EC50 (APD Shortening) | 106 nM | Guinea pig cardiomyocytes | [7] |
| Effective Concentration | 1 µM | Various expression systems | [1][4][8] |
Table 2: Electrophysiological Effects of this compound on KCNQ1 Channels
| Parameter | Control | With this compound (1 µM) | Notes | Reference |
| Peak Current Increase | - | ~2-fold to 8.5-fold | Increase is voltage-dependent. | [4][5][8] |
| Activation V1/2 Shift | -16.76 ± 0.68 mV | -32.68 ± 1.27 mV (leftward shift) | In one study. | [7] |
| Activation V1/2 Shift | - | ~+6 mV (rightward shift) | In another study. | [4][5] |
| Deactivation | - | Slowed | - | [1] |
| Inactivation | Present (hook in tail current) | Eliminated | - | [1] |
Note: Discrepancies in the direction of the V1/2 shift may be due to different experimental conditions or cell systems used in the cited studies.
Experimental Protocols
A detailed methodology for a typical this compound experiment in an automated patch-clamp system is provided below.
Cell Preparation:
-
Culture CHO cells stably or transiently expressing human KCNQ1 (and KCNE1, if applicable) under standard conditions.
-
For recording, wash the cells with a Ca2+/Mg2+-free phosphate-buffered saline (PBS) solution.[6]
-
Dissociate the cells using a gentle enzyme solution (e.g., Accutase or Trypsin-EDTA) to obtain a single-cell suspension.[6][9]
-
Resuspend the cells in the extracellular recording solution at a concentration recommended by the automated patch-clamp system manufacturer (e.g., 5 x 106 cells/ml).[9]
Solutions:
-
Internal Solution (example): 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES, pH 7.2 adjusted with KOH.[6]
-
Extracellular Solution (example): 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-glucose, 10 mM HEPES, pH 7.4 adjusted with NaOH.
-
This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.[3] Dilute to the final working concentration in the extracellular solution immediately before use.
Automated Patch-Clamp Protocol:
-
Prime the system with the internal and extracellular solutions according to the manufacturer's instructions.
-
Load the cell suspension into the system.
-
Initiate the automated cell capture, sealing, and whole-cell formation process.
-
Apply a voltage protocol to elicit KCNQ1 currents. A typical protocol involves a holding potential of -80 mV, followed by depolarizing steps from -70 mV to +50 mV in 10-mV increments for 2 seconds, and a subsequent hyperpolarizing step to -120 mV to record tail currents.[7]
-
Establish a stable baseline recording in the extracellular solution.
-
Apply this compound at the desired concentration and record the effect on the currents. The effect of this compound typically reaches a maximum after 7-10 minutes of application.[7]
-
Perform a wash-out with the extracellular solution to check for reversibility.
Visualizations
Diagram 1: Troubleshooting Workflow for Lack of this compound Effect
A flowchart for troubleshooting the absence of an this compound effect.
Diagram 2: Proposed Mechanism of this compound Action on KCNQ1
This compound enhances the coupling between the VSD and the pore, stabilizing the AO state.
Diagram 3: Automated Patch-Clamp Workflow for this compound Screening
A typical workflow for testing this compound using an automated patch-clamp system.
References
- 1. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 6. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Impact of temperature on ML277 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML277, a selective KCNQ1 potassium channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective activator of the KCNQ1 (Kv7.1) potassium channel. It functions by specifically enhancing the fully activated open (AO) state of the KCNQ1 channel, which leads to an increase in the slow component of the activation current. This modulation results in a larger overall current amplitude and a slowing of both activation and deactivation kinetics.
Q2: What is the recommended storage and handling for this compound?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For stock solutions, it is recommended to dissolve this compound in DMSO (up to 100 mM) and store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage, stock solutions can be kept at -20°C for up to one month.[1]
Q3: How does temperature affect the activity of the KCNQ1 channel itself?
A3: The KCNQ1 channel is intrinsically sensitive to temperature. Its current amplitudes are affected by changes in temperature, with a notable sensitivity in the moderately cold range (25 to 35°C), exhibiting a Q10 temperature coefficient of approximately 6. In the colder range of 15 to 25°C, the channel is less temperature-sensitive. This inherent temperature dependence of the target channel is a critical factor to consider when interpreting the effects of this compound at different experimental temperatures.
Q4: Is there a known effect of temperature on the EC50 of this compound?
A4: Currently, there is no direct experimental data available that characterizes the temperature dependence of this compound's EC50 value. However, given that the activity of its target, the KCNQ1 channel, is temperature-sensitive, it is plausible that the apparent potency of this compound may vary with temperature. Researchers should aim to maintain a stable and consistent temperature throughout their experiments to ensure reproducibility.
Troubleshooting Guide
Unexpected results when using this compound can often be attributed to experimental variables, including temperature. This guide addresses potential issues you might encounter.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent this compound activity between experiments. | Temperature Fluctuations: The activity of the KCNQ1 channel is temperature-dependent. Inconsistent ambient temperature can lead to variability in channel gating and, consequently, the observed effect of this compound. | - Use a temperature-controlled perfusion system for your electrophysiology rig to maintain a constant temperature. - Monitor and record the bath temperature throughout the experiment. - If a temperature controller is unavailable, allow the system to equilibrate to a stable room temperature before recording. |
| Lower than expected potentiation of KCNQ1 currents. | This compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound. | - Aliquot this compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term use.[1] - Prepare fresh dilutions from a new aliquot for each experiment. |
| Suboptimal Experimental Temperature: The conformation and gating of KCNQ1 channels are sensitive to temperature. The binding affinity and efficacy of this compound might be optimal within a specific temperature range. | - If possible, perform a temperature-response curve for the KCNQ1 channel in your system to understand its baseline thermal sensitivity. - Consider that experiments performed at "room temperature" can vary significantly. Standardize the experimental temperature for all comparative experiments. | |
| High variability in baseline KCNQ1 currents. | Unstable Recording Temperature: Drifts in temperature during a recording session can cause changes in baseline channel activity, which can be misinterpreted as a drug effect or instability. | - Ensure your perfusion system delivers the solution at a constant temperature. - Check for drafts or other sources of temperature fluctuation around your experimental setup. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Compound: this compound (M.Wt: 471.59 g/mol )
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.72 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for assessing this compound activity on KCNQ1 channels expressed in a mammalian cell line (e.g., CHO or HEK cells).
-
Cell Culture: Culture cells expressing KCNQ1 channels under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Conditions:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a constant rate.
-
Crucially, maintain a constant temperature of the external solution using a perfusion pencil or an in-line heater. A typical starting point is room temperature (22-25°C), but for consistency, a controlled temperature (e.g., 30°C or 37°C) is recommended.
-
Obtain whole-cell patch-clamp recordings with borosilicate glass pipettes (2-5 MΩ resistance).
-
After establishing a stable baseline recording of KCNQ1 currents, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).
-
Allow the drug to equilibrate for several minutes until a steady-state effect is observed.
-
Visualizations
Caption: Mechanism of this compound action on the KCNQ1 channel.
Caption: Experimental workflow for assessing this compound activity.
References
Technical Support Center: Assessing ML277 Cytotoxicity in Long-Term Cell Culture
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the potential cytotoxicity of ML277, a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel, in long-term cell culture experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel, with an EC50 of approximately 260-270 nM.[1][2] It functions by enhancing the fully activated open state of the KCNQ1 channel.[3][4][5] This modulation alters the channel's current kinetics, voltage dependence of activation, and ion permeation.[3][4] this compound is highly selective for KCNQ1 over other KCNQ channels and the hERG potassium channel.[2][6]
Q2: Why is it important to assess the long-term cytotoxicity of this compound?
A2: While this compound has therapeutic potential, particularly for conditions like Long QT syndrome, it is crucial to evaluate its long-term effects on cell viability.[7][8] Long-term exposure to any compound can lead to unforeseen cytotoxic effects that are not apparent in short-term assays.[9] Assessing long-term cytotoxicity helps to establish a therapeutic window and identify potential off-target effects that could impact cell health over time.
Q3: What are the common assays to measure cytotoxicity in long-term cell culture?
A3: Several assays can be adapted for long-term cytotoxicity assessment. Commonly used methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[9]
-
Real-Time Cytotoxicity Assays: These assays use non-lytic fluorescent dyes to continuously monitor cell death over extended periods, providing kinetic data on cytotoxicity.[10]
-
Apoptosis Assays: Methods like Annexin V/7-AAD staining can be used to specifically detect and quantify apoptotic cells, providing insights into the mechanism of cell death.[11]
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on its EC50 of ~270 nM, a starting concentration range for cytotoxicity studies could be from 0.1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal and potentially toxic concentrations for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in cytotoxicity assay | Contamination of cell culture (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Assay reagent itself is toxic to the cells. | Reduce the concentration of the assay reagent or the incubation time. Consider using a less toxic, real-time cytotoxicity assay.[12] | |
| Pipetting errors leading to inconsistent cell seeding. | Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques to minimize variability.[12] | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cellular responses.[12] |
| Instability of this compound in culture medium over time. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity and reduce evaporation. | |
| No observed cytotoxicity at expected concentrations | Cell line is resistant to this compound-induced toxicity. | Consider using a cell line known to express the KCNQ1 channel. Confirm the expression of the target channel in your cell line via qPCR or Western blot. |
| This compound is not effectively reaching its intracellular target. | This could be due to efflux pumps like P-glycoprotein (P-gp).[11] If suspected, co-treatment with a P-gp inhibitor could be explored to see if it potentiates cytotoxicity.[11] | |
| Insufficient incubation time for cytotoxicity to manifest. | Extend the duration of the experiment. Long-term cytotoxicity may take several days to become apparent.[9] | |
| Sudden drop in cell viability across all wells (including controls) | Environmental stress in the incubator (e.g., temperature or CO2 fluctuations). | Ensure the incubator is properly calibrated and maintained. Monitor temperature and CO2 levels regularly. |
| Evaporation of medium from wells. | Use plates with lids and ensure a humidified environment in the incubator. Sealing plates with gas-permeable membranes can also help for very long-term cultures. |
Experimental Protocols
Protocol 1: Long-Term MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer). Replace the medium with fresh medium containing the respective treatments every 48-72 hours to maintain nutrient levels and compound activity.
-
MTT Addition: At the end of the incubation period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Real-Time Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Reagent and Treatment Addition: Add a non-lytic, real-time cytotoxicity agent (e.g., a cell-impermeable DNA dye) to the wells at the time of cell plating or just before adding the compound.[10] Then, add the various concentrations of this compound and controls.
-
Kinetic Measurement: Place the plate in a plate reader equipped with an environmental control chamber (37°C, 5% CO2). Measure the fluorescence signal at regular intervals (e.g., every 2-4 hours) over the entire duration of the experiment (e.g., 72 hours or more).[10]
-
Data Analysis: Plot the fluorescence intensity over time to generate a kinetic profile of cytotoxicity for each concentration of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to ML277 and R-L3: Modulators of the KCNQ1 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule modulators of the KCNQ1 potassium channel, ML277 and R-L3. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comprehensive overview of their effects and mechanisms of action.
Introduction
The KCNQ1 (or Kv7.1) potassium channel, encoded by the KCNQ1 gene, is a voltage-gated ion channel crucial for the repolarization phase of the cardiac action potential and is involved in epithelial ion transport. In the heart, KCNQ1 co-assembles with the KCNE1 ancillary subunit to form the IKs current, a slow delayed rectifier potassium current. Dysfunctional KCNQ1 channels are associated with cardiac arrhythmias, most notably Long QT syndrome. This compound and R-L3 are both activators of the KCNQ1 channel, but they exhibit distinct pharmacological profiles and mechanisms of action.
Quantitative Comparison of this compound and R-L3 Effects on KCNQ1
The following tables summarize the key quantitative data regarding the effects of this compound and R-L3 on KCNQ1 channel function. Data is primarily from studies on heterologously expressed KCNQ1 channels in mammalian cell lines (e.g., CHO cells) or Xenopus oocytes.
| Parameter | This compound | R-L3 | Reference(s) |
| Potency (EC50) | 260 nM | 0.96 µM | [1][2] |
| Effect on KCNQ1 Current Amplitude | ~2.7-fold increase | ~1.7-fold increase | [1] |
| Effect on Deactivation Kinetics | Significant slowing | Significant slowing | [3] |
| Shift in Voltage Dependence of Activation (V1/2) | Minimal to no significant shift | Hyperpolarizing shift of ~ -6.0 mV | [3] |
| Selectivity | High selectivity for KCNQ1 over KCNQ2, KCNQ4, and hERG | Data on selectivity against other KCNQ isoforms is limited | [1] |
| Effect of KCNE1 Co-expression | Efficacy is significantly reduced or abolished | Efficacy is significantly reduced or abolished | [3] |
Table 1: Electrophysiological Effects of this compound and R-L3 on KCNQ1 Channels.
| Parameter | This compound | R-L3 | Reference(s) |
| Primary Mechanism of Action | Enhances the fully activated open (AO) state of KCNQ1 by modulating VSD-pore coupling. Primarily affects the channel pore. | Affects both the channel pore and the voltage sensor. | [3] |
| Effect on Voltage Sensor Movement | Minimal impact on voltage sensor movement. | More prominent effect on voltage sensor movement during deactivation. | [3] |
Table 2: Mechanistic Comparison of this compound and R-L3.
Signaling Pathways and Mechanisms of Action
This compound and R-L3, while both being KCNQ1 activators, exert their effects through distinct mechanisms.
This compound primarily acts by stabilizing the open conformation of the KCNQ1 channel pore. It specifically enhances the current of the fully activated open (AO) state without significantly affecting the voltage-sensing domain (VSD) activation. This suggests a mechanism involving the modulation of the coupling between the VSD and the pore.
R-L3 , in contrast, appears to influence both the pore and the voltage sensor of the KCNQ1 channel. This is evidenced by its ability to induce a hyperpolarizing shift in the voltage dependence of activation, indicating a stabilization of the activated state of the voltage sensor.
The presence of the KCNE1 subunit is a critical determinant of the activity of both compounds. When KCNQ1 is co-assembled with KCNE1 to form the cardiac IKs channel, the binding site for both this compound and R-L3 is thought to be sterically hindered, leading to a dramatic reduction in their efficacy.
References
- 1. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
Comparative Analysis of ML277 Selectivity for KCNQ2 and KCNQ4 Channels
This guide provides a detailed comparison of the pharmacological selectivity of ML277 for the voltage-gated potassium channels KCNQ2 and KCNQ4, with KCNQ1 included as a primary target reference. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and pathway visualizations to support research and development decisions.
Selectivity Profile of this compound
This compound is a potent and highly selective activator of the KCNQ1 (Kv7.1) potassium channel.[1][2] Experimental data consistently demonstrates its preferential activity for KCNQ1 over other members of the KCNQ family, particularly KCNQ2 and KCNQ4. This selectivity is reported to be greater than 100-fold.[1][3]
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for KCNQ1, KCNQ2, and KCNQ4 channels, highlighting its selectivity.
| Channel Subtype | Compound | EC50 Value | Fold Selectivity (vs. KCNQ1) | Reference |
| KCNQ1 (Kv7.1) | This compound | ~260-270 nM | - | [1][2] |
| KCNQ2 (Kv7.2) | This compound | > 30 µM | > 111-fold | [2] |
| KCNQ4 (Kv7.4) | This compound | > 30 µM | > 111-fold | [2] |
Experimental Protocols
The selectivity of this compound is primarily determined through electrophysiological assays, such as thallium influx assays and whole-cell patch-clamp recordings, using cell lines stably expressing the specific KCNQ channel subtype.
Thallium Influx Assay
This high-throughput screening method is used to measure the activity of potassium channels.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ1, KCNQ2, or KCNQ4 channels are utilized.
-
Principle: The assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the open channels. This influx is detected by a Tl+-sensitive fluorescent dye.
-
Procedure:
-
Cells are plated in microtiter plates and loaded with a fluorescent thallium indicator dye.
-
A baseline fluorescence is measured.
-
Cells are incubated with varying concentrations of this compound.
-
The channels are opened by a depolarization step, typically induced by adding a high-potassium stimulus buffer that also contains thallium.
-
The increase in fluorescence, corresponding to the Tl+ influx, is measured over time.
-
The EC50 value is calculated by plotting the fluorescence increase against the concentration of this compound. For KCNQ2 and KCNQ4, this compound shows minimal channel activation, resulting in an EC50 value greater than 30 µM.[2]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the compound's effect on channel kinetics and voltage dependence.
-
Cell Lines: CHO or other suitable mammalian cell lines expressing the target KCNQ channel are used.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a negative membrane potential (e.g., -80 mV).[3][4]
-
A series of depolarizing voltage steps are applied to activate the KCNQ channels, followed by a hyperpolarizing step to measure the tail currents.[3][4]
-
This compound is applied to the cell via perfusion, and the recording protocol is repeated.
-
The potentiation of the current is measured, and dose-response curves are generated to determine the EC50 value.[3] For KCNQ1, this compound significantly increases current amplitude and slows deactivation, while its effects on KCNQ2 and KCNQ4 are minimal.[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for determining compound selectivity using the whole-cell patch-clamp technique.
References
- 1. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
Validation of ML277 as a KCNQ1-Specific Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML277, a potent and selective KCNQ1 potassium channel activator, with other known KCNQ1 activators. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying KCNQ1 channel function and for potential therapeutic development.
Executive Summary
This compound has emerged as a highly specific and potent activator of the KCNQ1 (Kv7.1) potassium channel.[1][2][3] The KCNQ1 channel is critical for the repolarization phase of the cardiac action potential, and its dysfunction is linked to cardiac arrhythmias such as Long QT syndrome. This compound's validation rests on its ability to enhance KCNQ1 currents at nanomolar concentrations while exhibiting minimal effects on other closely related KCNQ channel isoforms and key cardiac ion channels. This high degree of selectivity distinguishes it from many other identified KCNQ1 activators, making it an invaluable tool for targeted studies of KCNQ1 pharmacology and physiology.
Comparative Analysis of KCNQ1 Activators
The following table summarizes the quantitative data for this compound and other commercially available KCNQ1 activators.
| Compound | KCNQ1 EC₅₀ | Selectivity Profile | Key Features |
| This compound | 260 nM[1][2][3] | >100-fold selective over KCNQ2, KCNQ4, and hERG channels.[1][2][3] No significant activity against other key cardiac ion channels like Nav1.5 and Cav1.2.[4] | Potent and highly selective for KCNQ1. Specifically enhances the fully activated open (AO) state of the channel.[4] |
| R-L3 | 0.96 µM[5] | Selectivity data against other KCNQ isoforms is not widely available.[5] | A known KCNQ1 activator, but less potent than this compound.[3][5] |
| Zinc Pyrithione | 3.5 µM[5] | Also activates KCNQ2, KCNQ4, and KCNQ5, indicating a lack of selectivity.[5] | Broadly activates several KCNQ channel isoforms. |
| DIDS | Not reported | Known to promote KCNQ1/KCNE1 activity, but lacks comprehensive selectivity data. | Non-specific anion transport inhibitor that also affects KCNQ1. |
| Mefenamic Acid | Not reported | Tends to promote KCNQ1/KCNE1 activity, but lacks comprehensive selectivity data. | A non-steroidal anti-inflammatory drug (NSAID) with off-target effects on KCNQ1. |
Mechanism of Action: this compound's Specificity for the Activated-Open State
KCNQ1 channels exhibit a unique gating mechanism involving at least two distinct open states: an intermediate-open (IO) state and a fully activated-open (AO) state.[4] this compound exerts its activating effect by specifically enhancing the AO state.[4] It achieves this by modulating the coupling between the voltage-sensing domain (VSD) and the pore of the channel, stabilizing the AO conformation. This mechanism is distinct from other activators and contributes to its specific pharmacological profile.
References
- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 4. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to hERG Channel Blockade by ML277 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hERG (human Ether-à-go-go-Related Gene) potassium channel blocking potential of the KCNQ1 activator, ML277. A thorough review of available scientific literature indicates a significant lack of publicly accessible data on the hERG channel activity of direct structural analogs of this compound. Therefore, this guide will focus on the well-documented selectivity of this compound and provide general principles of structure-activity relationships for hERG channel blockade that can guide the design of novel analogs with a low propensity for cardiac liability.
Introduction to hERG and its Importance in Drug Safety
The hERG (KCNH2) gene encodes the alpha subunit of a voltage-gated potassium channel that conducts the rapid component of the delayed rectifier potassium current (IKr).[1][2] This current is critical for the repolarization phase of the cardiac action potential, which is essential for maintaining a normal heart rhythm.[1][2] Blockade of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This drug-induced Long QT Syndrome (LQTS) can increase the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2] Consequently, assessing the hERG blocking potential of new chemical entities is a critical step in preclinical drug development.
This compound: A Selective KCNQ1 Activator with a Favorable hERG Profile
This compound is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel, which is responsible for the slow component of the delayed rectifier potassium current (IKs). The activation of IKs by this compound has shown potential as a therapeutic strategy for certain cardiac arrhythmias, such as those associated with Long QT Syndrome type 1 (LQT1). A key feature of this compound is its remarkable selectivity for KCNQ1 over other cardiac ion channels, most notably the hERG channel.
Quantitative Data: this compound Selectivity
The following table summarizes the available quantitative data on the activity of this compound at the KCNQ1 and hERG channels.
| Compound | Target Channel | Assay Type | Measured Potency | Fold Selectivity (KCNQ1 vs hERG) | Reference |
| This compound | KCNQ1 | Automated Electrophysiology | EC50 = 260 nM | >100-fold | [3] |
| This compound | hERG | Functional Assay | No significant inhibition up to 30 µM | [3] |
EC50: Half-maximal effective concentration for channel activation. IC50: Half-maximal inhibitory concentration for channel block.
The data clearly demonstrates that this compound is a potent activator of KCNQ1 with negligible inhibitory activity at the hERG channel at concentrations well above its effective dose for KCNQ1 activation. This high degree of selectivity is a significant advantage in terms of cardiac safety.
Structure-Activity Relationship (SAR) for hERG Blockade: Guiding Analog Design
-
Basic Nitrogen Atom: A positively charged nitrogen atom at physiological pH is a common feature of many hERG blockers. This basic center can interact with key residues within the hERG channel pore.
-
Hydrophobicity: High lipophilicity often correlates with increased hERG blocking potency.
-
Aromatic Groups: The presence of one or more aromatic rings that can participate in π-stacking interactions with aromatic residues (e.g., Tyrosine 652 and Phenylalanine 656) in the hERG channel pore is a common characteristic of hERG blockers.
To design this compound analogs with a low propensity for hERG blockade, medicinal chemists should consider the following strategies:
-
Reduce Basicity: Modifying or masking basic nitrogen atoms can significantly decrease hERG affinity.
-
Decrease Lipophilicity: Introducing polar functional groups can reduce the overall hydrophobicity of the molecule.
-
Modulate Aromatic Interactions: Altering the nature and orientation of aromatic rings can disrupt favorable interactions within the hERG channel pore.
Experimental Protocols
The assessment of hERG channel blockade is typically performed using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Manual Patch-Clamp Electrophysiology for hERG Current Measurement
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel are commonly used.
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of the hERG channel. For example, cells are held at -80 mV, depolarized to +20 mV for 2 seconds to inactivate the channels, and then repolarized to -50 mV for 2 seconds to record the deactivating tail current.
-
Data Analysis: The peak tail current amplitude is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
Visualizations
Cardiac Action Potential and Ion Channel Roles
References
- 1. Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4, Effects of this compound on activation of KCNQ2, KCNQ4 and inhibition of hERG channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of ML277, a KCNQ1 Potassium Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of ML277, a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel. The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized to ascertain its pharmacological profile. This information is intended to support further research and development of this compound as a potential therapeutic agent, particularly for cardiac arrhythmias such as Long QT Syndrome.
Mechanism of Action
This compound is a small molecule that selectively activates the KCNQ1 potassium channel.[1] In the heart, KCNQ1 co-assembles with the KCNE1 subunit to form the slow delayed rectifier potassium current (IKs), which is crucial for the repolarization phase of the cardiac action potential. This compound enhances the IKs current, leading to a shortening of the action potential duration.[1]
The primary mechanism of action of this compound involves its specific interaction with the KCNQ1 channel, promoting its transition to the fully activated open state. This enhancement of the channel's activity increases the outward potassium current, thereby accelerating cardiac repolarization.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Target/Channel | Species/Cell Line | Notes |
| EC50 | 260 nM[1] | KCNQ1 (Kv7.1) | Not specified | Potent activation of the primary target. |
| Selectivity | >100-fold[1] | KCNQ2, KCNQ4, hERG | Not specified | Demonstrates high selectivity against other related potassium channels. |
| Effect on Current | 8.5-fold increase in tail current at 1 µM | KCNQ1 | Not specified | Significantly enhances channel conductance. |
| Effect on APD | Shortens action potential duration | Cultured human cardiomyocytes | Not specified | Consistent with its mechanism of action.[1] |
Table 2: In Vivo Efficacy of this compound in a Canine Model of Arrhythmia
| Parameter | Control (Dofetilide-induced) | This compound (0.6-1.0 mg/kg) + Dofetilide | Model |
| Corrected QT Interval (QTc) | 538 ± 65 ms | 393 ± 18 ms | Chronic Atrioventricular Block (CAVB) Dog Model |
| Time to First Arrhythmic Event | 129 ± 28 s | 180 ± 51 s | Chronic Atrioventricular Block (CAVB) Dog Model |
| Total Arrhythmic Events | 669 ± 132 | 401 ± 228 | Chronic Atrioventricular Block (CAVB) Dog Model |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is a generalized procedure for recording KCNQ1 currents in a heterologous expression system (e.g., CHO cells) to assess the effect of this compound.
1. Cell Preparation:
- Cells stably or transiently expressing human KCNQ1 are cultured on glass coverslips.
- Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
- This compound Stock Solution: A 10 mM stock solution of this compound is prepared in DMSO and diluted to the final desired concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
- Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
- A giga-ohm seal is formed between the pipette tip and the cell membrane.
- The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -80 mV.
- To elicit KCNQ1 currents, depolarizing voltage steps are applied (e.g., from -60 mV to +60 mV in 20 mV increments for 2-5 seconds), followed by a repolarizing step to -40 mV to record tail currents.
- Baseline currents are recorded, after which the external solution containing this compound is perfused, and the recordings are repeated.
4. Data Analysis:
- Current amplitudes are measured at the end of the depolarizing pulse and the peak of the tail current.
- Dose-response curves are generated by plotting the percentage of current increase against the concentration of this compound to determine the EC50 value.
In Vivo Arrhythmia Induction and this compound Administration in a Canine Model
This protocol describes the induction of Torsade de Pointes (TdP) arrhythmia in a chronic atrioventricular block (CAVB) dog model and the assessment of this compound's anti-arrhythmic effects.
1. Animal Model:
- Adult mongrel dogs are used.
- Complete heart block is induced by radiofrequency ablation of the His bundle.
- Animals are allowed to recover and develop the chronic CAVB phenotype over several weeks.
2. Anesthesia and Monitoring:
- Dogs are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital induction, isoflurane maintenance).
- A multi-lead electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.
3. Experimental Procedure:
- Baseline: A baseline ECG is recorded for at least 10 minutes.
- Arrhythmia Induction: The IKr blocker dofetilide (0.025 mg/kg) is infused intravenously over 5 minutes to induce TdP arrhythmias.
- This compound Administration: In a subsequent experimental session, after a baseline recording, this compound (0.6-1.0 mg/kg) is infused intravenously over 5 minutes.
- Dofetilide Challenge: Following the this compound infusion, dofetilide is administered as in the induction phase.
4. Data Analysis:
- The QTc interval is measured from the ECG recordings at baseline and after drug administration.
- The time to the first arrhythmic event (e.g., TdP) after the start of the dofetilide infusion is recorded.
- The total number of arrhythmic events and the arrhythmia score are quantified during the observation period.
- Statistical analysis is performed to compare the arrhythmia parameters in the presence and absence of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the KCNQ1/KCNE1 channel.
Experimental Workflow for In Vivo Canine Study
Caption: Workflow for the in vivo canine arrhythmia study.
References
A Comparative Guide to ML277 and Other KCNQ1 Activators
For researchers and drug development professionals in the fields of cardiology and neurology, the voltage-gated potassium channel KCNQ1 is a target of significant interest. Dysregulation of KCNQ1 is implicated in several channelopathies, most notably Long QT syndrome. The development of small molecule activators for KCNQ1 holds therapeutic promise, and among these, ML277 has emerged as a potent and selective tool compound. This guide provides a comprehensive comparison of this compound with other notable KCNQ1 activators described in the literature, supported by experimental data and detailed methodologies.
Performance Comparison of KCNQ1 Activators
The following table summarizes the key quantitative data for this compound and other selected KCNQ1 activators, highlighting their potency, efficacy, and selectivity.
| Activator | Chemical Class | EC50 (KCNQ1) | Maximal Activation | Selectivity | Reference |
| This compound | Thiazolidinone derivative | ~260 nM[1][2] | 266% enhancement of current at +40 mV[2] | >100-fold selective over KCNQ2, KCNQ4, and hERG[1][2] | [1][2] |
| R-L3 | Benzodiazepine derivative | ~0.96 µM | 68% maximal increase in current | Selectivity data not widely available | [1] |
| Zinc Pyrithione | Organozinc compound | ~3.5 µM | Not specified | Also activates KCNQ2, KCNQ4, and KCNQ5 | [1] |
| Phenylboronic Acid (PBA) | Boronic acid | Millimolar range | Shifts voltage sensitivity | Activates other KCNQ family members (KCNQ2/3, KCNQ4), does not activate Shaker or hERG | [3] |
| Quercetin | Flavonoid (Natural Product) | Micromolar range | Potentiates KCNQ1/KCNE1, KCNQ2/3, and KCNQ4 currents | Does not activate KCNQ5 | [2][4] |
| Polyunsaturated Fatty Acids (PUFAs) | Fatty Acids (Natural Product) | Varies with specific PUFA | Shift voltage dependence and increase maximal conductance | Not specified | [5] |
| C28 | Small molecule | 7.6 µM (for IKs) | Shifts voltage dependence of VSD activation | Specific for IKs (KCNQ1+KCNE1) | [6] |
In-Depth Look at this compound
This compound is a highly potent and selective activator of the KCNQ1 potassium channel.[1] It exhibits an EC50 of approximately 260 nM and demonstrates over 100-fold selectivity against other KCNQ channels like KCNQ2 and KCNQ4, as well as the hERG channel, a critical feature for cardiac safety.[1][2] this compound enhances the KCNQ1 current by specifically modulating the voltage-sensor domain (VSD) to favor the activated-open state of the channel.[7] Interestingly, the presence of the KCNE1 subunit, which co-assembles with KCNQ1 in the heart to form the IKs current, reduces the efficacy of this compound.[8]
Alternative KCNQ1 Activators
Several other compounds have been identified as KCNQ1 activators, each with distinct properties:
-
R-L3 : A benzodiazepine derivative that activates KCNQ1 in the micromolar range. While it enhances KCNQ1 current, its selectivity profile is not as well-characterized as that of this compound.[1]
-
Zinc Pyrithione : An organozinc compound that activates KCNQ1 with an EC50 of 3.5 µM. However, it lacks the selectivity of this compound and also activates other KCNQ isoforms.[1]
-
Phenylboronic Acid (PBA) : This compound activates KCNQ1 by shifting the voltage sensitivity of the channel. It shows some specificity for the KCNQ family but is less potent than this compound, acting in the millimolar range.[3][9]
-
Natural Products : Compounds like the flavonoid quercetin and polyunsaturated fatty acids (PUFAs) have been shown to activate KCNQ1.[2][4][5] Quercetin potentiates several KCNQ channels, while PUFAs act by shifting the voltage dependence and increasing the maximal conductance of KCNQ1.[2][5]
-
C28 : A small molecule that specifically activates the IKs current (the complex of KCNQ1 and KCNE1) with an EC50 of 7.6 µM by interacting with the KCNQ1 voltage-sensing domain.[6]
Experimental Methodologies
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is the gold standard for characterizing the function of ion channels.
Protocol for CHO cells expressing KCNQ1:
-
Cell Culture : Maintain Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ1 in a suitable growth medium.
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Solutions :
-
Internal Solution (in mM) : e.g., 140 KCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, pH 7.3 with KOH.
-
External Solution (in mM) : e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Recording :
-
Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit KCNQ1 currents.
-
Record currents before and after the application of the activator compound at various concentrations.
-
-
Data Analysis : Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships. Fit dose-response curves to determine the EC50 of the activator.
High-Throughput Screening: Thallium Flux Assay
This fluorescence-based assay is suitable for screening large compound libraries for ion channel modulators.
Protocol:
-
Cell Preparation : Plate cells stably expressing KCNQ1 in a 96- or 384-well plate.
-
Dye Loading : Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green).
-
Compound Addition : Add test compounds at various concentrations to the wells.
-
Stimulation and Detection :
-
Add a stimulus solution containing thallium sulfate (Tl₂SO₄) and a high concentration of potassium to depolarize the cells and open the KCNQ1 channels.
-
Thallium ions enter the cell through the open KCNQ1 channels and bind to the fluorescent dye, causing an increase in fluorescence.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis : The rate of fluorescence increase is proportional to the activity of the KCNQ1 channels. Calculate the EC50 from the dose-response curves of the activators.
Visualizing KCNQ1 Activation and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the KCNQ1 signaling pathway and a typical experimental workflow for identifying and characterizing KCNQ1 activators.
Caption: KCNQ1 Channel Activation Pathway.
Caption: Experimental Workflow for KCNQ1 Activator Discovery.
References
- 1. Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ubiquitous flavonoid quercetin is an atypical KCNQ potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Activator of KCNQ1-KCNE1 K+ Channel Complexes | PLOS One [journals.plos.org]
- 4. KCNQ Potassium Channels as Targets of Botanical Folk Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. C28 | KCNQ1 activator | Probechem Biochemicals [probechem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Activator of KCNQ1-KCNE1 K+ Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Potency of ML277: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of ML277, a selective KCNQ1 potassium channel activator, across various species. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Mechanism of Action of this compound
This compound is a potent and selective activator of the KCNQ1 (Kv7.1) voltage-gated potassium channel.[1] Its primary mechanism involves the enhancement of the fully activated open state (AO) of the KCNQ1 channel. This modulation increases the slow delayed rectifier potassium current (IKs), which plays a critical role in the repolarization phase of the cardiac action potential. The potentiation of IKs by this compound leads to a shortening of the action potential duration.
Cross-Species Comparison of this compound Potency
The potency of this compound has been evaluated in several species using both recombinant cell lines and native cardiomyocytes. The following table summarizes the available quantitative data.
| Species/System | Cell Type | Potency (this compound) | Method |
| Chinese Hamster | CHO cells expressing human KCNQ1 | EC50 = 260 nM | Automated Electrophysiology (IonWorks) |
| Human | iPSC-derived Cardiomyocytes | - | Shortens action potential duration[1] |
| Guinea Pig | Ventricular Myocytes | ~28% increase in IKs current | Whole-Cell Patch Clamp |
| Canine | Ventricular Myocytes | ~100% increase in IKs current | Whole-Cell Patch Clamp |
| Rabbit | Atrial Myocytes | ~50% increase in K+ currents | Whole-Cell Patch Clamp[2] |
| Rat | Ventricular Myocytes | - | Shortens action potential duration[1] |
Experimental Protocols
Cardiomyocyte Isolation via Langendorff Perfusion
This protocol describes a general method for isolating cardiomyocytes from mammalian hearts, which can be adapted for specific species.
Solutions:
-
Perfusion Buffer: Tyrode's solution containing (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.3 NaH2PO4, 25 HEPES, and 22 glucose; pH adjusted to 7.4 with NaOH.
-
Enzyme Solution: Perfusion buffer supplemented with collagenase (e.g., Type II) and protease (e.g., Type XIV).
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Excise the heart and immediately place it in ice-cold perfusion buffer.
-
Mount the aorta onto a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) perfusion buffer at 37°C to clear the coronary arteries of blood.
-
Switch the perfusion to the enzyme solution and digest for 10-20 minutes, or until the heart becomes flaccid.
-
Remove the heart from the cannula, and dissect the desired tissue (e.g., ventricles or atria).
-
Mince the tissue in a fresh enzyme-free buffer and gently triturate with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and then resuspend them in a buffer with gradually increasing calcium concentrations to restore calcium tolerance.
-
The isolated, rod-shaped, and quiescent cardiomyocytes are now ready for electrophysiological recordings.
Whole-Cell Patch Clamp Recording of IKs
This protocol outlines the measurement of the slow delayed rectifier potassium current (IKs) in isolated cardiomyocytes.
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.
Procedure:
-
Place the isolated cardiomyocytes in a recording chamber on an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single cardiomyocyte with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
To elicit IKs, apply depolarizing voltage steps from -40 mV to +60 mV in 20 mV increments for 2-4 seconds.
-
Follow the depolarizing step with a repolarizing step to -40 mV to record the tail currents, which are characteristic of IKs.
-
Record currents before and after the application of this compound to determine its effect on IKs amplitude and kinetics. Data is typically acquired using a patch-clamp amplifier and specialized software.
References
Validating KCNQ1 as a Therapeutic Target: A Comparative Guide to the Activator ML277
For researchers, scientists, and drug development professionals, the validation of a therapeutic target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the KCNQ1 potassium channel activator, ML277, with other modulators, supported by experimental data and detailed protocols. The objective is to furnish a clear, evidence-based resource for evaluating the potential of targeting KCNQ1 and the utility of this compound in this endeavor.
The voltage-gated potassium channel KCNQ1, encoded by the KCNQ1 gene, is a well-established therapeutic target, particularly for cardiac arrhythmias such as Long QT Syndrome (LQTS). Loss-of-function mutations in KCNQ1 diminish the slow delayed rectifier potassium current (IKs), which is crucial for cardiac action potential repolarization.[1][2] Potentiating the activity of the KCNQ1 channel is therefore a promising strategy for treating LQTS and other related channelopathies. This compound has emerged as a potent and selective activator of KCNQ1, making it an invaluable pharmacological tool for validating this therapeutic approach.[2][3]
Comparative Analysis of KCNQ1 Activators
This compound is a small molecule activator that enhances KCNQ1 current amplitude and slows channel deactivation.[1] Its efficacy has been demonstrated in various experimental systems, including heterologous expression systems and cardiomyocytes derived from induced pluripotent stem cells (iPSCs) of LQTS patients.[2] A key aspect of this compound's profile is its selectivity for KCNQ1 over other KCNQ isoforms and other cardiac ion channels, which is a desirable characteristic for a therapeutic candidate.
To provide a clear comparison, the following table summarizes the quantitative data for this compound and other known KCNQ1 activators.
| Compound | EC50 (KCNQ1) | Maximal Current Increase | Effect on Deactivation | Selectivity Profile | Reference |
| This compound | ~260 nM | ~2.7-fold to 8.5-fold | Significant slowing | High selectivity over KCNQ2, KCNQ4, and hERG | [1] |
| R-L3 | ~0.96 µM | ~68% | Slowing | Selectivity data not widely available | |
| Zinc Pyrithione | ~3.5 µM | Not specified | Not specified | Also activates KCNQ2, KCNQ4, and KCNQ5 | |
| Phenylboronic Acid (PBA) | Millimolar range | Not specified | Complex (inhibition and stimulation) | Not specified | |
| DIDS | Micromolar range | ~96% | Not specified | Not specified |
The Influence of the KCNE1 Subunit
In native tissues, particularly the heart, KCNQ1 co-assembles with the auxiliary subunit KCNE1 to form the IKs channel. The presence of KCNE1 significantly modulates the channel's gating properties and its sensitivity to pharmacological agents. Notably, the potentiating effects of both this compound and R-L3 are markedly diminished in the presence of saturating concentrations of KCNE1.[1] This observation is critical for the therapeutic application of KCNQ1 activators and suggests that the stoichiometry of the KCNQ1/KCNE1 complex in target tissues will be a key determinant of drug efficacy. However, this compound has been shown to enhance IKs in native cardiomyocytes, suggesting that not all KCNQ1 channels in these cells are fully saturated with KCNE1.[2]
Rescue of Long QT Syndrome Mutant Channels
A crucial aspect of validating KCNQ1 as a therapeutic target is demonstrating that activators can rescue the function of disease-causing mutant channels. Studies have shown that this compound can potentiate the currents of certain LQTS-associated KCNQ1 mutants, such as S546L, and also rescue the function of channels with mutations in the KCNE1 subunit, like G52R. This provides strong evidence for the therapeutic potential of KCNQ1 activation in genetically defined patient populations.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the KCNQ1 signaling pathway and a typical experimental workflow for evaluating KCNQ1 activators.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key experiments cited in the evaluation of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNAs encoding human KCNQ1 and, where required, KCNE1. Injected oocytes are incubated for 2-5 days to allow for protein expression.
-
Recording Solution: The standard bath solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.5.
-
Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-2.0 MΩ and filled with 3 M KCl.
-
Voltage-Clamp Protocol:
-
Oocytes are clamped at a holding potential of -80 mV.
-
To elicit KCNQ1 currents, a depolarizing step to a test potential (e.g., +40 mV) is applied for a duration of 2-5 seconds.
-
The membrane is then repolarized to a negative potential (e.g., -40 mV or -120 mV) to record tail currents, which are indicative of channel deactivation.
-
A family of currents can be recorded by applying test pulses to a range of voltages (e.g., from -80 mV to +60 mV in 20 mV increments).
-
-
Drug Application: this compound or other compounds are perfused into the recording chamber at known concentrations. The effect of the compound is assessed by comparing the current amplitude and deactivation kinetics before and after drug application.
-
Data Analysis: The current amplitude is measured at the end of the depolarizing pulse. The deactivation kinetics are quantified by fitting the tail current decay to an exponential function to obtain a time constant (τ). Dose-response curves are generated by plotting the percentage increase in current as a function of drug concentration, and the EC50 is determined by fitting the data to a Hill equation.
Cell-Attached Single-Channel Recording
-
Cell Culture: Mammalian cells (e.g., CHO or HEK293) are transfected with plasmids encoding KCNQ1.
-
Pipette Preparation: Patch pipettes are pulled from borosilicate glass to a resistance of 5-10 MΩ and fire-polished. The pipette solution contains a composition similar to the extracellular solution.
-
Gigaohm Seal Formation: The pipette is gently pressed against the cell membrane, and light suction is applied to form a high-resistance seal (>1 GΩ). This electrically isolates a small patch of the membrane containing one or a few ion channels.
-
Voltage Protocol: The membrane patch potential is controlled by the voltage applied to the pipette. The patch can be held at a depolarizing potential (e.g., +60 mV) to induce channel opening.
-
Drug Application: For cell-attached recordings, the drug is typically included in the pipette solution to study its effect on the channels within the patch.
-
Data Analysis: Single-channel recordings are analyzed to determine the unitary current amplitude (i), the open probability (Po), and the mean open and closed times. The effect of this compound is characterized by changes in these parameters. For instance, this compound has been shown to increase the single-channel conductance of KCNQ1.
Conclusion
This compound serves as a potent and selective pharmacological tool for the validation of KCNQ1 as a therapeutic target. Its ability to potentiate KCNQ1 currents and rescue the function of certain LQTS-associated mutant channels provides strong support for the therapeutic hypothesis of KCNQ1 activation. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a robust framework for researchers to design and interpret their own studies aimed at developing novel therapies for KCNQ1-related channelopathies. The distinct effects of this compound on KCNQ1, particularly in the context of the KCNE1 subunit, highlight the importance of understanding the molecular composition of the target channel in its native environment for successful drug development.
References
- 1. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ML277's Target: A Comparative Guide to Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic methods to definitively confirm the target of ML277, a potent and selective activator of the KCNQ1 potassium channel. While extensive research has utilized site-directed mutagenesis to identify the binding site of this compound on the KCNQ1 protein, this guide will also explore the application of genetic knockout and knockdown technologies as a complementary and robust strategy for target validation.
The Central Role of KCNQ1 in this compound's Mechanism of Action
This compound is an experimental drug that has shown promise in modulating cardiac electrophysiology. It acts as a potent activator of the KCNQ1 (Kv7.1) voltage-gated potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1] The current generated by KCNQ1, often in complex with the KCNE1 subunit, is known as the slow delayed rectifier potassium current (IKs). Dysfunctional KCNQ1 channels are associated with cardiac arrhythmias, such as Long QT syndrome.[1]
The primary mechanism of this compound involves binding to a specific pocket on the KCNQ1 channel, enhancing the channel's opening and increasing potassium efflux. This leads to a shortening of the action potential duration, a potentially therapeutic effect for certain cardiac conditions.[2][3]
Comparison of Genetic Approaches for Target Validation
Genetic modification techniques are indispensable for unequivocally demonstrating that a drug's effect is mediated through a specific target. Below is a comparison of the primary methods used for validating the target of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Introduction of specific point mutations into the gene encoding the target protein (KCNQ1). | - Precisely maps the drug binding site.- Can identify critical amino acid residues for drug interaction.- Relatively quick to implement in vitro. | - Does not eliminate the target protein entirely.- Off-target effects of the drug are not addressed.- Does not confirm the target is the sole mediator of the phenotype in a cellular context. |
| CRISPR-Cas9 Knockout | Permanent disruption of the gene encoding the target protein (KCNQ1), leading to a complete loss of function. | - Complete removal of the target protein provides definitive evidence of its necessity.- Can be used to create stable knockout cell lines or animal models.- High specificity and efficiency. | - Potential for off-target gene editing.- Can be lethal if the target gene is essential for cell survival.- More time-consuming to establish knockout models. |
| siRNA/shRNA Knockdown | Transient reduction in the expression of the target gene (KCNQ1) by targeting its mRNA for degradation. | - Reversible and allows for the study of essential genes.- Relatively quick and cost-effective for transient studies.- Dose-dependent knockdown can be achieved. | - Incomplete protein depletion can lead to ambiguous results.- Potential for off-target knockdown effects.- Transient nature may not be suitable for all experimental designs. |
Experimental Data: Site-Directed Mutagenesis of KCNQ1
Numerous studies have employed site-directed mutagenesis to validate KCNQ1 as the target of this compound. By altering specific amino acid residues in the putative binding pocket, researchers have observed a significant reduction or complete loss of this compound's effect.
| KCNQ1 Mutant | Effect on this compound Potency | Conclusion |
| L271A | Significantly reduced | Residue is critical for this compound binding. |
| F335A | Significantly reduced | Residue is critical for this compound binding. |
| L266W | Minimal to no response | Residue is essential for this compound's effect.[4] |
| G272C | Minimal to no response | Residue is essential for this compound's effect.[4] |
| V334L | Minimal to no response | Residue is essential for this compound's effect.[4] |
| F335I | Minimal to no response | Residue is essential for this compound's effect.[4] |
This table summarizes findings from multiple studies and represents a consensus on the importance of these residues.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of KCNQ1 in a Cardiomyocyte Cell Line
This protocol outlines a hypothetical experiment to confirm KCNQ1 as the target of this compound using CRISPR-Cas9.
1. gRNA Design and Cloning:
- Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the KCNQ1 gene.
- Clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
2. Cell Transfection and Selection:
- Transfect a human cardiomyocyte cell line (e.g., AC16) with the gRNA/Cas9 plasmids.
- Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
3. Clonal Isolation and Validation:
- Isolate single-cell clones by limiting dilution.
- Expand the clones and screen for KCNQ1 knockout by genomic DNA sequencing and Western blot analysis to confirm the absence of the KCNQ1 protein.
4. Functional Assay (Electrophysiology):
- Perform whole-cell patch-clamp recordings on both wild-type and KCNQ1 knockout clones.
- Apply this compound (e.g., 1 µM) and measure the potassium current.
Expected Outcome: Wild-type cells will show a significant increase in potassium current upon this compound application, while KCNQ1 knockout cells will show no response.
Protocol 2: siRNA-Mediated Knockdown of KCNQ1
This protocol provides a method for transiently reducing KCNQ1 expression to validate this compound's target.
1. siRNA Design and Synthesis:
- Design and synthesize at least two independent siRNAs targeting the KCNQ1 mRNA.
- A non-targeting siRNA should be used as a negative control.
2. Cell Transfection:
- Transfect a suitable cell line (e.g., HEK293 cells stably expressing KCNQ1) with the KCNQ1-targeting siRNAs or the negative control siRNA using a lipid-based transfection reagent.
3. Knockdown Validation:
- After 48-72 hours, harvest a subset of the cells to assess KCNQ1 knockdown efficiency by qRT-PCR (for mRNA levels) and Western blot (for protein levels).
4. Functional Assay (Membrane Potential Assay):
- Plate the transfected cells in a 96-well plate.
- Load the cells with a membrane potential-sensitive dye.
- Add this compound and measure the change in fluorescence, which corresponds to changes in membrane potential due to potassium channel activity.
Expected Outcome: Cells treated with KCNQ1-targeting siRNAs will exhibit a significantly blunted response to this compound compared to cells treated with the non-targeting control siRNA.
Visualizing the Target Validation Workflow and Signaling Pathway
Caption: Experimental workflow for this compound target validation.
Caption: Signaling pathway of this compound's action on KCNQ1.
Caption: Logical framework for target confirmation.
Conclusion
The validation of this compound's target, KCNQ1, has been robustly supported by extensive site-directed mutagenesis studies. These experiments have pinpointed the specific amino acid residues crucial for the drug's interaction with the channel. To provide an even higher level of confidence and to rule out potential off-target effects contributing to the cellular phenotype, the use of genetic knockout or knockdown models is a critical and complementary approach. By demonstrating that the removal of KCNQ1 abrogates the effects of this compound, researchers can definitively confirm its on-target mechanism of action, a crucial step in the preclinical development of this promising therapeutic candidate. The protocols and comparative data presented in this guide offer a framework for the rigorous genetic validation of this compound and other ion channel modulators.
References
- 1. KCNQ1 - Wikipedia [en.wikipedia.org]
- 2. Validation of ion channel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
Comparative Analysis of ML277 in Healthy Versus Diseased Cardiac Tissue: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KCNQ1 potassium channel activator, ML277, in healthy and diseased cardiac tissue. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel, a critical component of the slowly activating delayed rectifier potassium current (IKs) in the heart.[1][2] The IKs plays a crucial role in the repolarization phase of the cardiac action potential.[3] Dysregulation of this current is implicated in various cardiac arrhythmias, and its modulation presents a therapeutic target for ischemic heart disease.[3][4] This guide analyzes the effects of this compound on cardiac tissue under normal physiological (healthy) and pathological (diseased) conditions, primarily focusing on ischemia-reperfusion injury.
Mechanism of Action of this compound
This compound potentiates the IKs current by directly acting on the KCNQ1 channel.[1] This activation leads to an increased potassium efflux during the plateau phase of the action potential, thereby shortening the action potential duration (APD).[2][5] A key characteristic of this compound is its high selectivity for KCNQ1 over other cardiac ion channels, such as hERG, Nav1.5, and Cav1.2, which minimizes the risk of off-target effects.[2]
Comparative Efficacy of this compound: Healthy vs. Diseased Tissue
The effects of this compound on cardiac electrophysiology and cell survival differ significantly between healthy and diseased, specifically ischemic, cardiac tissue.
Electrophysiological Effects
In healthy cardiomyocytes, this compound causes a significant shortening of the action potential duration.[2][5] This is accompanied by a reduction in the amplitude of calcium transients.[5] While beneficial in the context of ischemia, excessive shortening of the APD in healthy tissue could potentially be pro-arrhythmic, although the selectivity of this compound mitigates some of this risk.
In diseased tissue, particularly during ischemia and reperfusion, the APD is often prolonged, leading to calcium overload and subsequent cell death.[3] The ability of this compound to shorten the APD and reduce calcium transients is highly cardioprotective in this context.[3][5]
| Parameter | Healthy Cardiac Tissue | Diseased (Ischemic) Cardiac Tissue | Reference |
| Action Potential Duration (APD90) | Significant shortening | Shortening, counteracting pathological prolongation | [2][5] |
| Calcium Transient Amplitude | Reduced | Reduced, preventing calcium overload | [5] |
| IKs Current | Potentiated | Potentiated, restoring ionic balance | [5] |
Cardioprotective Effects
The primary therapeutic potential of this compound lies in its cardioprotective effects against ischemia-reperfusion injury.[4][6] In animal models, this compound has been shown to significantly reduce infarct size when administered before or during reperfusion.[3][5] This protective effect is attributed to the reduction in calcium overload and the preservation of mitochondrial function.[5] In healthy, non-ischemic hearts, the concept of "cardioprotection" is not directly applicable, though the modulation of ion channels could influence the heart's response to subsequent stressors.
| Parameter | Control (Ischemia-Reperfusion) | This compound-Treated (Ischemia-Reperfusion) | Reference |
| Infarct Size (% of risk area) | ~40-50% | Reduced to ~20-25% | [3][5] |
| Contractile Recovery after Ischemia | Impaired | Significantly improved | [6] |
| Cell Survival (in vitro metabolic inhibition) | Decreased | Increased | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound.
Isolation of Adult Rat Ventricular Cardiomyocytes
-
Anesthesia and Heart Excision: Adult Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of pentobarbital (150 mg/kg). The heart is rapidly excised and placed in an ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with a calcium-free Tyrode's solution for 5 minutes to wash out blood and stop contractions.
-
Enzymatic Digestion: The perfusion is switched to a solution containing collagenase type II (~1 mg/mL) and protease type XIV (~0.1 mg/mL) for 6-7 minutes.
-
Cell Dissociation and Filtration: The ventricles are minced and gently agitated in a Kraft-Brühe (KB) solution. The cell suspension is then filtered through a nylon mesh (200 µm).
-
Calcium Reintroduction: The isolated cardiomyocytes are pelleted by centrifugation and resuspended in solutions with gradually increasing calcium concentrations to a final concentration of 1.8 mM.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber on an inverted microscope and superfused with an external solution.
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ. The pipette is filled with an internal solution containing potassium gluconate.
-
Gigaseal Formation and Whole-Cell Configuration: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). A brief pulse of suction ruptures the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Action potentials are recorded in current-clamp mode, and IKs currents are recorded in voltage-clamp mode using specific voltage protocols. This compound is applied via the superfusion solution.
Langendorff Whole-Heart Ischemia-Reperfusion Model
-
Heart Preparation: Rat hearts are excised and perfused on a Langendorff apparatus as described for cardiomyocyte isolation.
-
Stabilization: Hearts are allowed to stabilize for 20-30 minutes with continuous perfusion.
-
Ischemia: Global no-flow ischemia is induced by stopping the perfusion for a period of 30-40 minutes.
-
Reperfusion: Perfusion is restored for 60-120 minutes. This compound or a vehicle control is added to the perfusion solution at the onset of reperfusion.
-
Infarct Size Measurement: At the end of reperfusion, the heart is sliced and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. The infarct size is expressed as a percentage of the total ventricular area.[5]
Comparative Analysis with Other Potassium Channel Modulators
This compound's primary advantage over other potassium channel openers, such as the K-ATP channel opener Pinacidil, is its selectivity. While Pinacidil also exhibits cardioprotective effects, its activation of K-ATP channels can lead to more pronounced systemic effects, including vasodilation and hypotension. This compound's specific action on the IKs current offers a more targeted approach to cardiac protection.
Conclusion
This compound demonstrates significant potential as a cardioprotective agent, particularly in the context of ischemia-reperfusion injury. Its selective activation of the IKs current leads to a beneficial shortening of the action potential duration and a reduction in calcium overload in diseased cardiac tissue. While its effects on healthy tissue warrant careful consideration, its targeted mechanism of action presents a promising avenue for the development of novel therapies for ischemic heart disease. The experimental data consistently supports its efficacy in reducing infarct size and improving cardiac function following an ischemic insult. Further research is needed to translate these preclinical findings into clinical applications.
References
- 1. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Isolation of adult rat cardiomyocytes [bio-protocol.org]
- 4. Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments [protocols.io]
- 5. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of ML277
For researchers and scientists in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like ML277 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information to ensure the safe and compliant disposal of this compound, reflecting best practices in laboratory chemical handling.
Quantitative Data for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes the typical quantitative data that would be essential for a comprehensive safety and disposal assessment. Researchers must consult the supplier-specific SDS for complete and accurate information.
| Property | Value | Source/Note |
| Molecular Weight | 471.59 g/mol | - |
| Formula | C₂₃H₂₅N₃O₄S₂ | - |
| Appearance | Solid | Typically a solid powder, but should be confirmed with the product information sheet. |
| Solubility | Soluble in DMSO (e.g., 100 mM or 47.16 mg/mL) | The solubility in other solvents should be determined from the SDS for appropriate decontamination procedures. |
| Storage Temperature | -20°C | Proper storage is crucial for chemical stability and safety. |
| GHS Hazard Statements | Not publicly available | The SDS would provide specific H-phrases (e.g., "Harmful if swallowed," "Causes skin irritation"). |
| GHS Precautionary Statements | Not publicly available | The SDS would provide specific P-phrases detailing preventative, response, and disposal measures. |
Experimental Protocol: Disposal of this compound
The following protocol outlines the detailed methodology for the proper disposal of this compound, treating it as a potentially hazardous chemical waste in the absence of a specific SDS. This procedure is designed to be a general guideline; always prioritize your institution's specific Environmental Health and Safety (EHS) protocols.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves (e.g., nitrile).
-
Chemical fume hood.
-
Designated hazardous chemical waste container (properly labeled).
-
Waste label.
-
Sealable plastic bag for contaminated solid waste.
-
Spill kit for chemical spills.
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a risk assessment. Review the available information on this compound and consider the potential hazards associated with its handling and disposal.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Segregation of Waste:
-
Solid Waste: Collect any unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing paper, single-use spatulas), in a designated, sealable plastic bag.
-
Liquid Waste: Solutions containing this compound (e.g., from cell culture media, in vitro assays) should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
List all chemical constituents and their approximate concentrations. For this compound solutions, this would include the solvent (e.g., DMSO) and the concentration of this compound.
-
Indicate the date when waste was first added to the container.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is securely closed when not in use.
-
Follow your institution's guidelines for the maximum amount of time waste can be stored in the lab before pickup.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has reached its storage time limit, follow your institution's procedure to request a pickup from the EHS department.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound using an appropriate solvent or cleaning agent, as recommended by your institution's safety protocols. Collect any cleaning materials (e.g., wipes) as solid hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling ML277
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the KCNQ1 potassium channel activator, ML277.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent accidental exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of this compound solutions or airborne particles. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A fume hood should be used when handling the powdered form of this compound. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: From Receipt to Experimentation
A structured workflow is critical for the safe handling of this compound at every stage.
1. Receiving and Storage:
-
Upon arrival, visually inspect the packaging for any signs of damage or leakage.
-
Confirm that the container is clearly labeled with the chemical name and any hazard warnings.
-
Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible chemicals.
-
Ensure the container is tightly sealed when not in active use.
2. Experimental Procedures:
-
Work Area Preparation: Before commencing any experiment, ensure the workspace is clean, organized, and free of clutter. All necessary handling equipment and PPE should be readily accessible.
-
Handling: Always wear the prescribed PPE. When weighing or transferring solid this compound, utilize a spatula or appropriate tools to prevent direct contact. When preparing solutions, add the compound to the solvent gradually to prevent splashing. All prepared solutions must be clearly labeled with the compound name, concentration, preparation date, and the researcher's initials.
-
Spill Management: In the event of a minor spill, use an inert absorbent material such as vermiculite or sand to contain and collect the substance. The absorbed material should then be placed in a sealed container for proper disposal. For significant spills, evacuate the immediate area and adhere to your institution's established emergency protocols.
Disposal Protocol
The proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Accumulation: All materials contaminated with this compound, including unused compound, used PPE, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Final Disposal: Adhere to your institution's specific guidelines for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for detailed instructions regarding the disposal of potent small molecule compounds.
Key Safety and Handling Summary
| Aspect | Guideline |
| PPE | At a minimum, a lab coat, safety glasses with side shields, and nitrile gloves are required. |
| Handling | When working with the powdered form, a chemical fume hood is necessary. Avoid all direct contact and use appropriate transfer tools. Ensure all containers are clearly labeled. |
| Storage | Store in a cool, dry, well-ventilated location, away from incompatible substances, with the container securely sealed. |
| Disposal | Collect all waste in a designated hazardous waste container. Follow institutional EHS procedures for final disposal. |
Visual Guide: Handling and Disposal Workflow
The following diagram outlines the procedural flow for the safe management of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Signaling Pathway of this compound
This compound functions as a specific activator of the KCNQ1 potassium channel. Its mechanism of action involves enhancing the channel's activity, which is integral to the repolarization phase of the cardiac action potential.
Caption: The signaling pathway of this compound as a KCNQ1 channel activator.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
